molecular formula C11H12F3NO B1202076 Flumexadol CAS No. 30914-89-7

Flumexadol

Katalognummer: B1202076
CAS-Nummer: 30914-89-7
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: GXPYCYWPUGKQIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPYCYWPUGKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865570
Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
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Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30914-89-7
Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
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Record name Flumexadol [INN]
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Record name 2-[3-(Trifluoromethyl)phenyl]morpholine
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Record name 2-[3-(trifluoromethyl)phenyl]morpholine
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Record name FLUMEXADOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Flumexadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the core synthesis pathway for Flumexadol (2-(3-(trifluoromethyl)phenyl)morpholine), a non-opioid analgesic agent. The information presented herein is intended for a technical audience and consolidates data from key patents and chemical literature to provide a comprehensive guide for research and development purposes.

Overview of the Synthetic Pathway

The primary synthetic route to this compound is a multi-step process commencing from readily available starting materials. The key transformations involve the formation of a key haloether intermediate, followed by a Grignard reaction to introduce the trifluoromethylphenyl moiety, cyclization to form the morpholine (B109124) ring, and a final deprotection step.

Starting Materials

The synthesis of this compound originates from two primary starting materials:

Starting MaterialChemical StructureIUPAC Name
1 1-chloro-2-(vinyloxy)ethane
2 3-Bromobenzotrifluoride (B45179).svg/150px-3-Bromobenzotrifluoride.svg.png" width="100"/>1-bromo-3-(trifluoromethyl)benzene

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be broken down into four key experimental stages.

Flumexadol_Synthesis A 2-Chloroethyl vinyl ether (1) R1 Br₂ B 1,2-Dibromo-1-(2-chloroethoxy)ethane (3) D 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene (4) B->D Grignard Reaction C 3-Bromobenzotrifluoride (2) R2 Mg, THF R3 Benzylamine (B48309) E 4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine (5) R4 H₂, Pd/C F This compound (6) R1->B Halogenation R2->D Grignard Reagent Formation R3->E Cyclization R4->F Catalytic Hydrogenation (Debenzylation)

Diagram 1: Overall synthetic pathway for this compound.
Step 1: Synthesis of 1,2-Dibromo-1-(2-chloroethoxy)ethane (3)

The initial step involves the halogenation of 2-chloroethyl vinyl ether (1) with molecular bromine.

  • Experimental Protocol: To a solution of 2-chloroethyl vinyl ether (1) in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride, cooled to 0-5 °C, a solution of bromine in the same solvent is added dropwise with stirring. The reaction is typically monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield 1,2-dibromo-1-(2-chloroethoxy)ethane (3).

Reactant/ReagentMolar Mass ( g/mol )Notes
2-Chloroethyl vinyl ether106.55Starting material.
Bromine159.81Halogenating agent.
Step 2: Synthesis of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene (4)

This step utilizes a Grignard reaction to couple the trifluoromethylphenyl group to the haloether intermediate.

  • Experimental Protocol: A Grignard reagent is first prepared by reacting 3-bromobenzotrifluoride (2) with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. To this freshly prepared Grignard reagent, a solution of 1,2-dibromo-1-(2-chloroethoxy)ethane (3) in anhydrous THF is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then stirred at room temperature until completion. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed, dried, and concentrated to give the crude product (4).

Reactant/ReagentMolar Mass ( g/mol )Notes
3-Bromobenzotrifluoride225.01Source of the trifluoromethylphenyl group.
Magnesium24.31For Grignard reagent formation.
1,2-Dibromo-1-(2-chloroethoxy)ethane266.35Intermediate from Step 1.
Step 3: Synthesis of 4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine (5)

The formation of the morpholine ring is achieved through cyclization with benzylamine.

  • Experimental Protocol: A mixture of 1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene (4) and an excess of benzylamine is heated, either neat or in a high-boiling inert solvent such as xylene or dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess benzylamine is removed. The residue is then worked up by partitioning between an organic solvent and an aqueous acid solution to remove any remaining benzylamine. The organic layer is dried and concentrated to yield 4-benzyl-2-[3-(trifluoromethyl)phenyl]morpholine (5).

Reactant/ReagentMolar Mass ( g/mol )Notes
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene348.46Intermediate from Step 2.
Benzylamine107.15Forms the morpholine ring and acts as a protecting group.
Step 4: Synthesis of this compound (6)

The final step is the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation to yield the target compound, this compound.

  • Experimental Protocol: 4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine (5) is dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas, typically at a pressure of 1-5 atmospheres, until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford this compound (6). The final product can be further purified by recrystallization or chromatography if necessary.

Reactant/ReagentMolar Mass ( g/mol )Notes
4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine321.35Intermediate from Step 3.
Hydrogen (H₂)2.02Reducing agent.
Palladium on Carbon (Pd/C)-Catalyst for hydrogenation.

Quantitative Data Summary

While specific yields for each step can vary based on reaction scale and optimization, the following table provides a general overview of the expected outcomes.

StepProductMolar Mass ( g/mol )Typical Yield (%)
11,2-Dibromo-1-(2-chloroethoxy)ethane266.35>90
21-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene348.4660-70
34-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine321.3570-80
4This compound231.22>95

Logical Workflow for Synthesis

The synthesis of this compound follows a logical and linear progression, as illustrated in the workflow diagram below.

Flumexadol_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Start1 2-Chloroethyl vinyl ether Step1 Halogenation Start1->Step1 Start2 3-Bromobenzotrifluoride Step2 Grignard Reaction Start2->Step2 Step1->Step2 Step3 Cyclization with Benzylamine Step2->Step3 Step4 Catalytic Hydrogenation Step3->Step4 End This compound Step4->End

Diagram 2: Logical workflow of this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process that can be reliably executed in a laboratory setting. This guide provides a comprehensive overview of the necessary starting materials, a step-by-step experimental approach, and the expected outcomes. Researchers and drug development professionals can utilize this information as a foundational resource for the synthesis and further investigation of this compound and its analogs. Careful attention to anhydrous conditions during the Grignard reaction and standard safety protocols for handling bromine and hydrogenation are critical for the successful and safe execution of this synthesis.

An In-depth Technical Guide on the Mechanism of Action of Flumexadol on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumexadol, a non-opioid analgesic agent, has demonstrated significant interaction with the serotonergic system. This document provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its activity at serotonin (B10506) receptors. It consolidates available quantitative data, outlines implied experimental methodologies, and visualizes the relevant signaling pathways to serve as a technical resource for the scientific community.

Introduction

This compound, also known by its racemic designation 1841 CERM, was initially investigated for its analgesic properties.[1] Subsequent research has elucidated its pharmacological profile, revealing a significant interaction with specific serotonin (5-HT) receptor subtypes. Understanding this mechanism is crucial for exploring its therapeutic potential further, which may extend beyond analgesia to conditions such as anxiety and depression, given that its prodrug, Oxaflozane, was formerly marketed as an antidepressant and anxiolytic.[1] This guide synthesizes the current knowledge of this compound's serotonergic activity.

Serotonergic Activity of this compound

This compound primarily acts as an agonist at the 5-HT1A and 5-HT2C serotonin receptors.[1] The (+)-enantiomer of this compound exhibits a notable affinity and selectivity for the 5-HT2C receptor.[1][2]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the reported binding affinities of this compound for various serotonin receptor subtypes.

Receptor SubtypeLigand/EnantiomerBinding Affinity (K_i)Binding Affinity (pK_i)Selectivity
5-HT2C (+)-Flumexadol25 nM7.540-fold over 5-HT2A
5-HT1A This compound (racemic)-7.1-
5-HT2A This compound (racemic)-6.0-

Data sourced from MedchemExpress and Wikipedia.[1][2]

Signaling Pathways

This compound's agonism at 5-HT1A and 5-HT2C receptors initiates distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G_i/G_o-coupled receptor. Agonist binding, such as with this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This action also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a reduction in neuronal firing.

G_i_coupled_signaling cluster_membrane Cell Membrane This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Agonist Binding G_Protein Gαi/o Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channel G_Protein->GIRK Activation cAMP cAMP AC->cAMP Conversion K_ion_out K+ GIRK->K_ion_out ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization K_ion_out->Hyperpolarization Efflux K_ion_in K+ K_ion_in->GIRK

Diagram 1: this compound-induced 5-HT1A signaling pathway.
5-HT2C Receptor Signaling

The 5-HT2C receptor is a G_q/G_11-coupled receptor. Agonism by this compound activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G_q_coupled_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Agonist Binding G_Protein Gαq/11 Gβγ Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_ion Ca²⁺ ER->Ca2_ion Release Ca2_ion->PKC Co-activation Downstream Downstream Cellular Effects PKC->Downstream

Diagram 2: this compound-induced 5-HT2C signaling pathway.

Experimental Protocols

The quantitative data available for this compound's binding affinities suggest the use of standard pharmacological assays. While specific detailed protocols for this compound are not publicly available, the methodologies can be inferred.

Radioligand Binding Assays

This is the most probable method used to determine the K_i values.

Objective: To determine the affinity of this compound for serotonin receptors.

General Protocol:

  • Membrane Preparation: Homogenization of tissue or cells expressing the target serotonin receptor subtype (e.g., HEK293 cells transfected with the human 5-HT2C receptor). Centrifugation to isolate the cell membranes containing the receptors.

  • Incubation: Incubation of the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]mesulergine for 5-HT2C) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: Rapid filtration to separate the bound from the free radioligand.

  • Quantification: Measurement of the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: The IC₅₀ (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

experimental_workflow cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation (with 5-HT Receptors) B Incubation with Radioligand and this compound A->B C Separation of Bound/ Free Ligand (Filtration) B->C D Quantification of Radioactivity C->D E Data Analysis (IC₅₀ and K_i Calculation) D->E

Diagram 3: General workflow for a radioligand binding assay.

Conclusion

This compound is a serotonin receptor agonist with a notable affinity and selectivity for the 5-HT2C receptor, and also demonstrates agonism at the 5-HT1A receptor.[1][2] Its pharmacological profile suggests potential therapeutic applications beyond its initial investigation as an analgesic. The data presented in this guide, including binding affinities and signaling pathways, provide a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and its derivatives. Future studies should aim to fully characterize its functional activity (i.e., EC₅₀ and intrinsic activity) at these receptors and explore its in vivo effects related to its serotonergic mechanisms.

References

Flumexadol as a Dual 5-HT1A and 5-HT2C Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumexadol (developmental code: CERM-1841) is a non-opioid analgesic agent that has been identified as a potent agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors.[1] Although never commercially marketed, its unique pharmacological profile presents a compelling case for its study within the context of serotonergic modulation of pain and other CNS disorders. This technical guide provides an in-depth overview of this compound's interaction with the 5-HT1A and 5-HT2C receptors, including available binding affinity data, the canonical signaling pathways of these receptors, and detailed experimental protocols for their characterization.

Quantitative Data Presentation

ReceptorParameterValueNotes
5-HT1A pKi7.1[1]
Ki~79.4 nMCalculated from pKi
5-HT2C pKi7.5[1]
Ki~31.6 nMCalculated from pKi[1]
Ki ((+)-enantiomer)25 nM[1]
5-HT2A pKi6.0
Ki~1000 nMCalculated from pKi

Note: The (+)-enantiomer of this compound is reported to be 40-fold selective for the 5-HT2C receptor over the 5-HT2A receptor.

Signaling Pathways

Agonist binding to the 5-HT1A and 5-HT2C receptors initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to elucidating the mechanism of action of this compound.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor by an agonist like this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->Receptor Binds ATP ATP ATP->AC K_out K+ Efflux (Hyperpolarization) GIRK->K_out

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a GPCR that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Gq_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes This compound This compound (Agonist) This compound->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

Detailed below are representative protocols for key in vitro functional assays that would be employed to characterize the agonist activity of a compound like this compound at the 5-HT1A and 5-HT2C receptors.

Experimental Workflow for GPCR Functional Screening

The general workflow for screening and characterizing a compound's activity at a specific GPCR involves several key stages, from initial compound handling to data analysis.

experimental_workflow Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Plate Assay Plate Preparation (Cells + Compound) Compound_Prep->Assay_Plate Cell_Culture Cell Culture (Expressing Receptor of Interest) Cell_Culture->Assay_Plate Incubation Incubation Assay_Plate->Incubation Signal_Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (EC50, Emax calculation) Signal_Detection->Data_Analysis End Data_Analysis->End

Caption: General Experimental Workflow.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Agonism

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the extent of receptor activation.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., hippocampus).

  • Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: 8-OH-DPAT or Serotonin.

  • Non-specific Binding Control: Unlabeled GTPγS.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (10-20 µg protein/well), GDP (10 µM final concentration), and varying concentrations of this compound or the reference agonist in the assay buffer.

  • Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction. The total assay volume is typically 200 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2C Receptor Agonism

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, which is produced upon activation of the Gq-coupled 5-HT2C receptor. The use of a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection provides a high-throughput compatible method.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2C receptor.

  • Assay Kit: HTRF IP-One assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate, lysis buffer, and stimulation buffer with LiCl).

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: Serotonin.

  • Cell Culture Medium.

  • 384-well white plates.

  • HTRF-compatible microplate reader.

Protocol:

  • Cell Plating: Seed the 5-HT2C expressing cells into a 384-well white plate and culture overnight to allow for cell adherence.

  • Compound Addition: Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound or the reference agonist. The stimulation buffer contains LiCl to inhibit the degradation of IP1.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) for each well. Convert the ratios to IP1 concentrations using a standard curve. Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Analgesic Activity

This compound was originally researched for its non-opioid analgesic properties. While specific preclinical studies detailing the in vivo analgesic effects of this compound and the direct involvement of the 5-HT1A and 5-HT2C receptors are not extensively documented in publicly available literature, a standard model to assess such activity is the formalin test in rodents. This model is particularly useful as it has two distinct phases of nociception, allowing for the differentiation of analgesic effects on acute and inflammatory pain.

Representative In Vivo Protocol: Formalin Test in Mice

  • Acclimatization: Acclimatize male Swiss Webster mice to the testing environment for at least 30 minutes.

  • Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 20 µL of a 2.5% solution) into the plantar surface of the right hind paw.

  • Observation: Immediately after the injection, place the mouse in an observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: Compare the nociceptive response times between the this compound-treated groups and the vehicle control group for both phases. A significant reduction in response time indicates an analgesic effect. To confirm the involvement of 5-HT1A or 5-HT2C receptors, a selective antagonist for each receptor could be co-administered with this compound to observe if the analgesic effect is reversed.

Logical Relationship of Dual Agonist Activity

The dual agonism of this compound at both 5-HT1A and 5-HT2C receptors suggests a complex modulatory effect on the serotonergic system, which is integral to pain perception. The following diagram illustrates the logical relationship of this dual activity potentially leading to analgesia.

logical_relationship This compound This compound HT1A_Agonism 5-HT1A Receptor Agonism This compound->HT1A_Agonism HT2C_Agonism 5-HT2C Receptor Agonism This compound->HT2C_Agonism Inhibitory_Effect Inhibitory Neuronal Effect (e.g., in ascending pain pathways) HT1A_Agonism->Inhibitory_Effect Modulatory_Effect Modulation of Descending Inhibitory Pain Pathways HT2C_Agonism->Modulatory_Effect Analgesia Analgesic Effect Inhibitory_Effect->Analgesia Modulatory_Effect->Analgesia

Caption: Logical Relationship of this compound's Dual Agonism.

Conclusion

This compound's profile as a dual 5-HT1A and 5-HT2C receptor agonist, coupled with its known analgesic properties, makes it a molecule of significant interest for research in pain management and other CNS disorders. While comprehensive functional and in vivo data remain to be fully elucidated in the public domain, this guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its further characterization. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate this compound or other novel serotonergic compounds.

References

A Guide to the Stereoselective Pharmacology of Chiral Drugs: The Case of Flumexadol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature does not contain a detailed pharmacological profile of the individual enantiomers of Flumexadol. Therefore, this document serves as a technical guide to the principles and methodologies that are essential for characterizing the enantiomers of a chiral drug, using this compound as a conceptual example. The quantitative data presented herein is illustrative and not experimental.

Introduction: The Criticality of Chirality in Drug Development

Many pharmaceutical agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body.[1] Biological systems, such as enzymes and receptors, are inherently stereoselective and can interact differently with each enantiomer.[1][2]

This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, contribute to side effects, or even have a completely different pharmacological action.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly advocate for the development of single-enantiomer drugs over racemic mixtures (a 50:50 mix of both enantiomers) unless a compelling reason exists to use the racemate.[4][5][6] This guide outlines the essential pharmacological profiling required to characterize the enantiomers of a chiral compound like this compound.

Potential Pharmacodynamic and Pharmacokinetic Differentiation

The primary goal of separating and individually testing enantiomers is to determine if stereoselectivity exists in their pharmacodynamic (what the drug does to the body) or pharmacokinetic (what the body does to the drug) profiles.

Pharmacodynamics: Stereoselective Target Interaction

Enantiomers can bind to their biological targets with different affinities and efficacies. For an analgesic, this could mean differences in binding to opioid receptors or other targets involved in pain modulation.

Table 1: Illustrative Example of Enantiomeric Differences in Receptor Binding Affinity (Ki, nM) (Note: This data is hypothetical and for illustrative purposes only.)

Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Serotonin (B10506) Transporter (SERT)
Racemic this compound15025080050
(S)-Flumexadol7518065045
(R)-Flumexadol3506001500200

This hypothetical data illustrates a scenario where the (S)-enantiomer is a more potent ligand at the primary therapeutic target (MOR) and the serotonin transporter, while the (R)-enantiomer is significantly weaker.

Pharmacokinetics: Stereoselective ADME Properties

The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) are often mediated by chiral proteins (e.g., albumin, cytochrome P450 enzymes), leading to different pharmacokinetic profiles for each enantiomer.[2][7][8][9][10]

Table 2: Illustrative Example of Enantiomeric Differences in Pharmacokinetic Parameters (Note: This data is hypothetical and for illustrative purposes only.)

Parameter(S)-Flumexadol(R)-Flumexadol
Plasma Protein Binding (%)85%70%
Elimination Half-life (t½)6 hours3 hours
Clearance (CL)10 L/hr25 L/hr
Volume of Distribution (Vd)50 L80 L

In this example, the (S)-enantiomer has a longer half-life and lower clearance, suggesting it is metabolized more slowly than the (R)-enantiomer. Such differences are critical for determining the correct dosing regimen.

Experimental Protocols for Enantiomer Characterization

A systematic approach is required to fully characterize the pharmacological profile of each enantiomer.

Chiral Separation

Objective: To isolate and purify each enantiomer from the racemic mixture to a high degree of enantiomeric excess. Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and are effective for a wide range of compounds.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomer peaks.

  • Scaling: The method is scaled from an analytical scale (for purity checks) to a preparative scale to produce sufficient quantities of each pure enantiomer for further biological testing.

  • Purity Analysis: The enantiomeric purity of the separated fractions is confirmed using the analytical HPLC method and reported as enantiomeric excess (e.e.).

In Vitro Pharmacodynamic Assays

Objective: To determine the binding affinity and functional activity of each enantiomer at its biological targets. Methodology: Radioligand Binding Assay

  • Tissue/Cell Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with the human μ-opioid receptor).

  • Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor) is incubated with the membranes in the presence of increasing concentrations of the test compound (racemate, (S)-enantiomer, or (R)-enantiomer).

  • Separation and Counting: The reaction is terminated by rapid filtration, separating bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ (concentration that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.

In Vivo Pharmacokinetic Studies

Objective: To determine the ADME properties of each enantiomer in a living system. Methodology: Animal Pharmacokinetic Study

  • Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is selected.

  • Dosing: A defined dose of the pure (S)-enantiomer or (R)-enantiomer is administered via a specific route (e.g., intravenous or oral).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Sample Preparation: Plasma is isolated from the blood samples and subjected to a protein precipitation or liquid-liquid extraction procedure.

  • Bioanalysis: The concentration of the enantiomer in each plasma sample is quantified using a validated stereoselective bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a chiral column.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing complex biological interactions and experimental processes.

Stereoselective_Binding cluster_Enantiomers Enantiomers cluster_Receptor Biological Target (Receptor) cluster_Response Cellular Response S_Enantiomer (S)-Enantiomer (Eutomer) Receptor Receptor Site S_Enantiomer->Receptor Perfect Fit R_Enantiomer (R)-Enantiomer (Distomer) R_Enantiomer->Receptor Poor Fit High_Affinity High Affinity Binding Strong Signal Receptor->High_Affinity Low_Affinity Low Affinity Binding Weak/No Signal Receptor->Low_Affinity

Figure 1: Conceptual diagram of stereoselective receptor binding.

Chiral_Drug_Workflow cluster_Profiling Parallel Pharmacological Profiling Start Racemic Drug Candidate ChiralSep Chiral Separation (Preparative HPLC) Start->ChiralSep PurityCheck Enantiomeric Purity Analysis (ee%) ChiralSep->PurityCheck S_Enantiomer (S)-Enantiomer PurityCheck->S_Enantiomer >99.5% ee R_Enantiomer (R)-Enantiomer PurityCheck->R_Enantiomer >99.5% ee S_invitro In Vitro Assays (Binding, Functional) S_Enantiomer->S_invitro R_invitro In Vitro Assays (Binding, Functional) R_Enantiomer->R_invitro S_invivo In Vivo Studies (PK, Efficacy, Tox) S_invitro->S_invivo R_invivo In Vivo Studies (PK, Efficacy, Tox) R_invitro->R_invivo Decision Compare Profiles: Efficacy, Safety, PK S_invivo->Decision R_invivo->Decision End Select Development Candidate Decision->End

Figure 2: Standard experimental workflow for chiral drug evaluation.

Development_Logic Start Are Enantiomer Profiles Different? A1 One enantiomer is clearly superior (Eutomer identified) Start->A1 Yes B1 Both enantiomers contribute to therapeutic effect Start->B1 Yes, but... B2 Rapid in vivo interconversion occurs Start->B2 Yes, but... DevRacemate Develop Racemic Mixture Start->DevRacemate No A2 Distomer is inactive and non-toxic A1->A2 A3 Distomer has undesirable activity/toxicity A1->A3 DevSingle Develop Single Enantiomer (Eutomer) A2->DevSingle Simplifies PK/PD A3->DevSingle Improves Safety B1->DevRacemate Justification for racemate B2->DevRacemate Justification for racemate

Figure 3: Logical decision tree for chiral drug development.

Conclusion

The comprehensive pharmacological profiling of individual enantiomers is not merely an academic exercise; it is a fundamental requirement for modern drug development. For a chiral compound such as this compound, it is imperative to understand how each stereoisomer behaves independently within a biological system. This knowledge allows for the development of safer and more effective medicines by potentially increasing therapeutic efficacy, simplifying pharmacokinetics, reducing the overall drug dose, and minimizing toxicity associated with an unwanted distomer.[11][12][13] While specific data for this compound's enantiomers remain elusive in the public domain, the principles and experimental workflows detailed in this guide provide a robust framework for the essential investigations required for any chiral drug candidate.

References

Flumexadol: A Technical Whitepaper on a Novel Non-Opioid Analgesic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumexadol (formerly CERM-1841) is a non-opioid analgesic agent that demonstrated significant potential in preclinical studies but was never commercialized. This document provides a comprehensive technical overview of this compound, summarizing its core pharmacological properties, synthesis, and mechanism of action. While extensive quantitative data from pivotal preclinical analgesic assays remains largely within proprietary domains, this guide collates available information to support further research and drug development efforts in the field of non-opioid analgesics. This compound's unique profile as a potent, centrally-acting analgesic without the liability of tolerance or physical dependence warrants renewed scientific investigation.

Introduction

The search for potent, non-addictive analgesics remains a critical endeavor in pharmaceutical research. Opioids, while effective, carry a significant risk of addiction, respiratory depression, and other adverse effects. This compound, a derivative of 2-(3-trifluoromethylphenyl)morpholine, emerged as a promising non-narcotic analgesic candidate. Preclinical research indicated that this compound possessed greater oral analgesic potency than both morphine and codeine, without inducing tolerance or physical dependence[1]. This profile suggests a mechanism of action distinct from traditional opioids, offering a potential pathway for safer and more effective pain management. This whitepaper aims to consolidate the available scientific and technical information on this compound to serve as a foundational resource for researchers in pain therapeutics.

Synthesis and Physicochemical Properties

The synthesis of this compound has been described in the scientific literature. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A multi-step synthesis is employed to produce this compound:

  • Halogenation: 2-Chloroethyl vinyl ether is halogenated with molecular bromine to yield 1,2-dibromo-1-(2-chloroethoxy)ethane.

  • Grignard Reaction: A Grignard reaction is performed with 3-bromobenzotrifluoride (B45179) to produce 1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene.

  • Cyclization: The intermediate is then treated with benzylamine (B48309) to form the morpholine (B109124) ring, yielding 4-benzyl-2-[3-(trifluoromethyl) phenyl]morpholine.

  • Deprotection: Finally, the benzyl (B1604629) protecting group is removed via catalytic hydrogenation to yield this compound.

Physicochemical Data

PropertyValue
IUPAC Name 2-(3-(Trifluoromethyl)phenyl)morpholine
Molecular Formula C₁₁H₁₂F₃NO
Molar Mass 231.218 g/mol
CAS Number 30914-89-7

Mechanism of Action and Pharmacology

This compound's primary mechanism of action is attributed to its agonist activity at serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT2C subtypes. This mode of action distinguishes it from opioid analgesics, which primarily target mu-opioid receptors. The activation of these serotonin receptor subtypes in the central nervous system is believed to modulate pain perception pathways.

The prodrug of this compound, oxaflozane, was clinically used in France as an antidepressant and anxiolytic. This clinical application of a compound that metabolizes to this compound provides further evidence of its central nervous system activity and its interaction with serotonergic pathways, which are known to be involved in mood, anxiety, and pain regulation.

Signaling Pathway

The proposed signaling pathway for this compound's analgesic effect involves the activation of 5-HT1A and 5-HT2C receptors, leading to downstream signaling cascades that ultimately modulate nociceptive transmission.

G This compound This compound HT1A 5-HT1A Receptor This compound->HT1A HT2C 5-HT2C Receptor This compound->HT2C Gi Gi Protein Coupling HT1A->Gi Gq Gq/G11 Protein Coupling HT2C->Gq AC Adenylyl Cyclase Inhibition Gi->AC PLC Phospholipase C Activation Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Neuron Postsynaptic Neuron cAMP->Neuron Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Neuron Modulation Modulation of Nociceptive Signaling Neuron->Modulation G cluster_0 Compound Administration cluster_1 Analgesic Assays cluster_2 Data Analysis Dose Dose-Response Cohorts HotPlate Hot Plate Test Dose->HotPlate TailFlick Tail Flick Test Dose->TailFlick Writhing Writhing Test Dose->Writhing Vehicle Vehicle Control Vehicle->HotPlate Vehicle->TailFlick Vehicle->Writhing Positive Positive Control (e.g., Morphine) Positive->HotPlate Positive->TailFlick Positive->Writhing Collect Collect Latency/Response Data HotPlate->Collect TailFlick->Collect Writhing->Collect ED50 Calculate ED₅₀ Collect->ED50 Compare Compare to Controls ED50->Compare

References

Prodrug approaches for Flumexadol delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Prodrug Approaches for Flumexadol Delivery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-opioid analgesic agent, has been the subject of prodrug development to optimize its therapeutic application. This technical guide provides a comprehensive overview of the known prodrug strategies for this compound, with a primary focus on Oxaflozane, a clinically developed prodrug. The guide details the rationale behind the prodrug approach, the chemical modifications involved, and the biological consequences of these modifications. Due to the limited availability of detailed public data, this guide synthesizes information from available literature and patents to present a coherent picture of the state of this compound prodrug development. While extensive quantitative data and detailed experimental protocols are not publicly accessible for all aspects, this guide provides the foundational knowledge, chemical structures, and conceptual frameworks necessary for researchers in the field of drug delivery and development.

Introduction to this compound

This compound is a non-opioid analgesic that primarily acts as an agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors.[1] Its chemical structure, 2-(3-(Trifluoromethyl)phenyl)morpholine, provides potential sites for chemical modification to create prodrugs. The development of a prodrug for this compound was aimed at improving its delivery and pharmacokinetic profile.

Rationale for a Prodrug Approach

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient.[2] This strategy is often employed to overcome various pharmaceutical and pharmacokinetic challenges, such as:

  • Improving Oral Bioavailability: Modifying the parent drug to enhance its absorption from the gastrointestinal tract.

  • Enhancing Solubility: Altering the chemical structure to increase solubility in aqueous or lipid environments.

  • Improving Taste and Reducing Odor: Masking undesirable organoleptic properties of the active drug.

  • Minimizing Side Effects: Reducing local irritation or systemic toxicity by keeping the drug inactive until it reaches the target site.

  • Prolonging Duration of Action: Designing the prodrug to be converted to the active drug over an extended period.

For this compound, the development of a prodrug was likely motivated by a desire to optimize its pharmacokinetic properties for clinical use as an antidepressant and anxiolytic.

Oxaflozane: The Clinically Developed Prodrug of this compound

The most prominent and clinically evaluated prodrug of this compound is Oxaflozane. It was introduced in France in 1982 as an antidepressant and anxiolytic under the brand name Conflictan.[1]

Chemical Structure and Synthesis

Oxaflozane is chemically known as 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine.[1] The key structural difference from this compound is the addition of an isopropyl group to the nitrogen atom of the morpholine (B109124) ring. This N-alkylation renders the molecule a prodrug, which upon metabolism, releases the active this compound.

Mechanism of Action and Bioactivation

The therapeutic activity of Oxaflozane is dependent on its in vivo conversion to this compound. The N-isopropyl group is cleaved through metabolic processes, unmasking the secondary amine of the morpholine ring and yielding the active this compound.

The following diagram illustrates the conceptual bioactivation pathway of Oxaflozane to this compound.

G Oxaflozane Oxaflozane (Prodrug) Metabolism In Vivo Metabolism (N-dealkylation) Oxaflozane->Metabolism This compound This compound (Active Drug) Metabolism->this compound Receptor Serotonin Receptors (5-HT1A, 5-HT2C) This compound->Receptor Effect Therapeutic Effect (Analgesic, Antidepressant, Anxiolytic) Receptor->Effect

Caption: Bioactivation of Oxaflozane to this compound.

Pharmacokinetics and Metabolism

Detailed quantitative pharmacokinetic data for Oxaflozane, such as its oral bioavailability, plasma concentration-time profiles, and the precise rate and extent of its conversion to this compound, are not extensively reported in publicly accessible literature. A 1979 study by Constantin and Pognat investigated the urinary metabolism of Oxaflozane in humans, dogs, and rats, identifying the principal metabolites. This study is a key piece of literature for understanding the biotransformation of this prodrug. The primary metabolic pathway is the N-dealkylation to form this compound.

Physicochemical Properties

Some physicochemical properties of Oxaflozane and its hydrochloride salt have been reported and are summarized in the table below.

PropertyOxaflozane (Free Base)Oxaflozane Hydrochloride
Molecular Formula C₁₄H₁₈F₃NOC₁₄H₁₈F₃NO·HCl
Molecular Weight 273.29 g/mol 309.75 g/mol
Physical State OilCrystals
Boiling Point 99 °C at 3 mmHgNot Applicable
Melting Point Not Applicable164 °C

Other Potential Prodrug Approaches for this compound

While Oxaflozane is the only known clinically developed prodrug of this compound, the structure of this compound allows for other theoretical prodrug strategies. The secondary amine in the morpholine ring is a prime site for modification. Potential prodrug moieties that could be attached to this nitrogen include:

  • Esters: To enhance lipophilicity and potentially improve membrane permeability.

  • Carbonates: Similar to esters, can be designed to be cleaved by esterases.

  • Amides: Generally more stable than esters, could provide a slower release of this compound.

  • Carbamates: Another option for creating a bioreversible linkage.

The selection of a suitable promoiety would depend on the desired physicochemical properties and the intended pharmacokinetic profile of the prodrug. The following diagram illustrates a general workflow for the development of novel prodrugs.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Parent_Drug Parent Drug (this compound) Prodrug_Design Prodrug Design (Selection of Promoiety) Parent_Drug->Prodrug_Design Synthesis Chemical Synthesis Prodrug_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Physicochemical Physicochemical Properties (Solubility, LogP, etc.) Purification->Physicochemical Stability Chemical & Enzymatic Stability Physicochemical->Stability Release In Vitro Drug Release Stability->Release Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Release->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Efficacy & Toxicity) Pharmacokinetics->Pharmacodynamics

Caption: General workflow for prodrug development.

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for Oxaflozane are not available, this section provides a general framework for the types of experiments that would be conducted in the development and evaluation of a this compound prodrug.

Synthesis of an N-Acyl Prodrug of this compound (Hypothetical)
  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as a proton scavenger.

  • Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography.

  • Characterization: Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Stability Studies
  • Preparation of Buffers: Prepare buffer solutions at various pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological pH).

  • Incubation: Dissolve the prodrug in the buffer solutions and incubate at a constant temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals, withdraw aliquots from the incubation mixtures.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the remaining prodrug and the released this compound.

  • Data Analysis: Calculate the half-life of the prodrug at each pH to assess its chemical stability.

In Vivo Pharmacokinetic Studies in an Animal Model (e.g., Rats)
  • Dosing: Administer the prodrug to a group of rats at a specific dose, either orally or intravenously.

  • Blood Sampling: At various time points after administration, collect blood samples from the animals.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of the prodrug and this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life for both the prodrug and the active drug.

  • Bioavailability Calculation: If both intravenous and oral data are available, calculate the absolute oral bioavailability of this compound from the prodrug.

Conclusion

The development of Oxaflozane as a prodrug for this compound demonstrates a successful application of prodrug strategy to modify the properties of a parent compound for clinical use. While detailed public data on the synthesis and pharmacokinetics of Oxaflozane is limited, the available information provides a valuable case study for researchers. The chemical structure of this compound offers opportunities for the design of novel prodrugs with potentially improved delivery characteristics. The general experimental frameworks provided in this guide can serve as a starting point for the synthesis and evaluation of new prodrug candidates for this compound, contributing to the ongoing efforts to develop more effective and safer therapeutic agents.

References

In silico modeling of Flumexadol receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of Flumexadol Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-opioid analgesic agent that has been shown to interact with multiple serotonin (B10506) receptors.[1][2] Understanding the molecular interactions between this compound and its target receptors is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the in silico modeling of this compound's binding to its principal receptor targets. It outlines detailed methodologies for computational studies and experimental validation, and visualizes the associated signaling pathways.

This compound has been identified as an agonist at the serotonin 5-HT1A and 5-HT2C receptors, with a lesser affinity for the 5-HT2A receptor.[1][2] While its profile suggests potential interactions with the dopaminergic system, particularly the D2 receptor, quantitative binding data for this receptor is not currently available in the public domain. This guide will, therefore, focus on its known serotonergic targets while also providing a framework for investigating its potential dopaminergic interactions.

Receptor Binding Profile of this compound

The known binding affinities of this compound for its primary serotonergic targets are summarized below. This data is essential for parameterizing and validating in silico models.

ReceptorEnantiomerpKiKi (nM)Selectivity
5-HT1ARacemic7.1~79.4-
5-HT2ARacemic6.0~100040-fold lower than 5-HT2C
5-HT2C(+)-enantiomer7.525-

Note: The Ki for the 5-HT1A and 5-HT2A receptors are estimated from their pKi values. The 40-fold selectivity of the (+)-enantiomer for 5-HT2C over 5-HT2A is also noted.[2]

In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico approach to model the binding of this compound to its target receptors. This process integrates molecular docking to predict binding poses and molecular dynamics simulations to assess the stability of the ligand-receptor complex.

G cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_energy Binding Energy Calculation Receptor_Prep Receptor Preparation (PDB Structures) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound Structure) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Setup MD System Setup (Complex in Membrane) Pose_Analysis->MD_Setup MD_Sim MD Simulation MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) MD_Sim->Trajectory_Analysis MMGBSA MM-GBSA/PBSA Calculation Trajectory_Analysis->MMGBSA

Figure 1: Proposed workflow for in silico modeling of this compound.
Detailed Methodologies for In Silico Modeling

  • Receptor Structure Acquisition: Obtain the crystal structures of the human receptors from the Protein Data Bank (PDB):

    • Dopamine (B1211576) D2 Receptor: PDB ID: 6CM4

    • Serotonin 5-HT1A Receptor: PDB ID: 7E2Y

    • Serotonin 5-HT2A Receptor: PDB ID: 6A93

    • Serotonin 5-HT2C Receptor: PDB ID: 6BQH

  • Receptor Preparation:

    • Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the receptor structures by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Repair any missing side chains or loops in the protein structure.

    • Minimize the energy of the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 65774).

    • Generate possible ionization states at physiological pH and perform a conformational search to identify low-energy conformers.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

  • Grid Generation: Define a docking grid box centered on the known binding site of the receptor. The size of the grid should be sufficient to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina.

    • Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

    • Generate a set of predicted binding poses (e.g., 10-20) for this compound within the receptor's binding site.

  • Pose Analysis:

    • Analyze the predicted binding poses based on their docking scores (binding affinity estimates).

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-ranked poses to assess their plausibility.

  • System Setup:

    • Select the most plausible docked complex of this compound and the receptor.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant volume and temperature) conditions.

    • Equilibrate the system under NPT (constant pressure and temperature) conditions to allow the lipid bilayer and solvent to relax around the protein-ligand complex.

    • Run a production MD simulation for a sufficient duration (e.g., 100-200 ns) to observe the stability of the binding and any conformational changes.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) between this compound and the receptor throughout the simulation.

    • Perform binding free energy calculations using methods like MM-GBSA or MM-PBSA to obtain a more accurate estimate of the binding affinity.

Experimental Verification: Radioligand Binding Assays

The following protocols are adapted from standard methodologies and can be used to experimentally determine the binding affinity of this compound for its target receptors, providing essential data for validating the in silico models.

General Protocol for Competition Binding Assay
  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions as required for the receptor).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of unlabeled this compound.

  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a known antagonist for the target receptor.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Receptor-Specific Assay Conditions
ReceptorRadioligandNon-Specific Binding Agent
5-HT1A [³H]-8-OH-DPAT10 µM Serotonin
5-HT2A [³H]-Ketanserin1 µM Ketanserin
5-HT2C [³H]-Mesulergine10 µM Mianserin
Dopamine D2 [³H]-Spiperone10 µM Haloperidol

Signaling Pathways

This compound's agonism at its target receptors is expected to initiate specific intracellular signaling cascades. The following diagrams illustrate the principal pathways associated with these receptors.

G This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Agonist Gi Gi/o HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Figure 2: 5-HT1A Receptor Signaling Pathway.

As an agonist at the 5-HT1A receptor, this compound is predicted to activate the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on gene transcription.

G This compound This compound HT2C 5-HT2C Receptor This compound->HT2C Agonist Gq Gq/11 HT2C->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Figure 3: 5-HT2C Receptor Signaling Pathway.

Activation of the 5-HT2C receptor by this compound is expected to engage the Gq/11 pathway, stimulating phospholipase C and leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its known serotonergic receptor targets. By integrating molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the structural basis of this compound's binding and mechanism of action. The proposed experimental protocols for radioligand binding assays are essential for validating these computational models. Further investigation into this compound's potential interaction with the dopamine D2 receptor is warranted to fully elucidate its pharmacological profile. The methodologies and information presented herein serve as a valuable resource for guiding future research and development efforts related to this compound and similar compounds.

References

Flumexadol: A Technical Whitepaper on its Anxiolytic and Antidepressant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumexadol, a compound initially investigated as a non-opioid analgesic, presents a compelling yet underexplored profile for potential development as an anxiolytic and antidepressant agent. While direct preclinical behavioral data for this compound is sparse, its mechanism of action as a potent serotonin (B10506) 5-HT1A and 5-HT2C receptor agonist provides a strong neuropharmacological basis for these effects. Critically, the established clinical use of its prodrug, oxaflozane, as an antidepressant and anxiolytic in France, offers significant validation of its therapeutic potential. This document synthesizes the available pharmacological data, elucidates the relevant signaling pathways, and proposes a comprehensive preclinical research framework to systematically evaluate this compound's efficacy in mood and anxiety disorders.

Introduction and Rationale

This compound (CERM-1841) is a 2-(3-(trifluoromethyl)phenyl)morpholine derivative originally described as a non-opioid analgesic that was never brought to market[1]. Despite its initial classification, its pharmacological profile reveals significant activity at key serotonin receptors implicated in the regulation of mood and anxiety. The primary rationale for investigating this compound's potential in this domain stems from two key points:

  • Serotonergic Mechanism: this compound is a known agonist of the 5-HT1A and 5-HT2C serotonin receptors, both of which are validated targets for anxiolytic and antidepressant drugs[1].

  • Clinical Validation via Prodrug: Oxaflozane (marketed as Conflictan) is a prodrug that is metabolized to this compound. Oxaflozane was formerly used clinically in France as an effective anxiolytic and antidepressant, providing strong indirect evidence of this compound's therapeutic activity[1].

This guide will consolidate the existing data on this compound's receptor pharmacology and propose a clear experimental path forward for its formal evaluation.

Core Pharmacodynamics: Receptor Binding Affinity

The primary mechanism of action for this compound is its agonist activity at specific serotonin receptors. Quantitative binding affinity data is crucial for understanding its potency and selectivity. The available data are summarized in the table below.

Target ReceptorBinding Affinity (pKi)Binding Affinity (Ki, nM)Enantiomer SpecificityReference
Serotonin 5-HT2C 7.5~31.6(+)-enantiomer Ki = 25 nM[1]
Serotonin 5-HT1A 7.1~79.4Racemic[1]
Serotonin 5-HT2A 6.0~100040-fold lower affinity than 5-HT2C[1]

Table 1: this compound Receptor Binding Affinities. pKi values are the negative log of the molar Ki value. Ki values were calculated from the provided pKi and specific nM values.

The data clearly indicate that this compound possesses high affinity for the 5-HT2C receptor, with the (+)-enantiomer being particularly potent[1]. Its affinity for the 5-HT1A receptor is also significant. This dual agonism is a promising characteristic, as both receptor types are deeply involved in mood regulation.

Signaling Pathways and Mechanism of Action

The anxiolytic and antidepressant effects of this compound are likely mediated by its agonist action at 5-HT1A and 5-HT2C receptors, which modulates downstream neuronal signaling.

  • 5-HT1A Receptor Agonism: 5-HT1A receptors are inhibitory G-protein coupled receptors. As autoreceptors on presynaptic serotonergic neurons in the raphe nuclei, their activation reduces neuron firing and serotonin release. Postsynaptically, in regions like the hippocampus and cortex, their activation leads to hyperpolarization and reduced neuronal excitability, effects associated with anxiolysis.

  • 5-HT2C Receptor Agonism: The role of 5-HT2C receptors is more complex. They are excitatory G-protein coupled receptors that modulate the release of dopamine (B1211576) and norepinephrine (B1679862) in various brain regions. Agonism at these receptors has been linked to antidepressant, anxiolytic, and anorectic effects[1].

The proposed signaling cascade initiated by this compound is visualized below.

Flumexadol_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Hippocampus/Cortex) This compound This compound ht1a_auto 5-HT1A Autoreceptor This compound->ht1a_auto Agonism ht1a_post Postsynaptic 5-HT1A Receptor This compound->ht1a_post Agonism ht2c_post Postsynaptic 5-HT2C Receptor This compound->ht2c_post Agonism serotonin_release Serotonin (5-HT) Release ht1a_auto->serotonin_release Inhibits neuronal_activity Neuronal Activity ht1a_post->neuronal_activity Inhibits (Anxiolysis) ht2c_post->neuronal_activity Modulates (Antidepressant)

Caption: Proposed mechanism of this compound via 5-HT1A and 5-HT2C agonism.

Proposed Preclinical Evaluation Workflow

As direct behavioral studies on this compound are lacking, a structured preclinical workflow is essential to characterize its anxiolytic and antidepressant potential. The following diagram outlines a logical experimental progression.

Preclinical_Workflow cluster_phase1 Phase 1: Acute Behavioral Screening cluster_phase2 Phase 2: Chronic Dosing & Advanced Models cluster_phase3 Phase 3: Mechanistic & Safety Studies p1_epm Elevated Plus Maze (EPM) (Anxiolytic) p2_chronic Chronic Dosing Regimen (e.g., 21 days) p1_epm->p2_chronic p1_ldb Light-Dark Box Test (Anxiolytic) p1_ldb->p2_chronic p1_fst Forced Swim Test (FST) (Antidepressant) p1_fst->p2_chronic p1_tst Tail Suspension Test (TST) (Antidepressant) p1_tst->p2_chronic p2_stress Chronic Unpredictable Mild Stress (CUMS) Model p2_chronic->p2_stress p3_microdialysis In-vivo Microdialysis (Neurotransmitter Levels) p2_chronic->p3_microdialysis p3_receptor Receptor Occupancy Studies p2_chronic->p3_receptor p3_tox Preliminary Toxicology & Side Effect Profiling p2_chronic->p3_tox p2_spt Sucrose Preference Test (Anhedonia) p2_stress->p2_spt

Caption: A multi-phase workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols (Proposed)

To facilitate future research, detailed protocols for key initial experiments are provided below. These are based on established methodologies for assessing anxiolytic and antidepressant compounds.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Objective: To assess the anxiolytic-like effects of acute this compound administration in mice.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor[2][3][4].

  • Animals: Male C57BL/6 mice, 8-10 weeks old. Housed in groups of 4 with ad libitum access to food and water. Acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Vehicle Group: Saline with 1% Tween 80, intraperitoneal (i.p.) injection.

    • This compound Groups: 1, 5, 10 mg/kg this compound dissolved in vehicle, i.p. injection.

    • Positive Control: 1 mg/kg Diazepam dissolved in vehicle, i.p. injection.

    • All injections are administered 30 minutes prior to testing.

  • Procedure:

    • Place a mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the apparatus for 5 minutes.

    • Record the session using an overhead video camera.

    • Clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

  • Secondary Endpoint: Total number of arm entries (to assess locomotor activity).

  • Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.

Protocol: Forced Swim Test (FST) for Antidepressant Activity
  • Objective: To assess the antidepressant-like effects of this compound using the FST model of behavioral despair[5][6][7].

  • Apparatus: A transparent glass cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water at 23-25°C[5].

  • Animals: Male Sprague-Dawley rats, 250-300g. Housed individually.

  • Drug Administration:

    • Vehicle Group: Saline, i.p. injection.

    • This compound Groups: 5, 10, 20 mg/kg this compound, i.p.

    • Positive Control: 20 mg/kg Imipramine, i.p.

    • A three-injection regimen is used: 24h, 5h, and 1h before the test session.

  • Procedure:

    • Pre-swim (Day 1): Place each rat in the cylinder for a 15-minute conditioning swim. This induces a baseline level of immobility.

    • Test (Day 2): Place the rat in the cylinder for a 5-minute test session.

    • Record the session for later scoring.

  • Primary Endpoint: Duration of immobility (time spent floating with only minor movements necessary to keep the head above water).

  • Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test.

Conclusion and Future Directions

The existing pharmacological data for this compound, combined with the clinical history of its prodrug oxaflozane, provides a compelling case for its reinvestigation as a novel anxiolytic and antidepressant[1]. Its high affinity for 5-HT2C and 5-HT1A receptors suggests a potent and targeted mechanism of action[1]. The immediate path forward requires a systematic preclinical evaluation following the proposed workflow. Key future steps should include:

  • Execution of Behavioral Assays: Conducting the EPM, FST, and other behavioral tests to generate the first direct evidence of this compound's efficacy.

  • Enantiomer-Specific Testing: The (+)-enantiomer shows higher affinity for the 5-HT2C receptor and should be evaluated separately from the racemic mixture[1].

  • Pharmacokinetic Profiling: Determining the pharmacokinetic profile of this compound to establish optimal dosing regimens for chronic studies.

  • Head-to-Head Comparison: Comparing the efficacy of this compound directly against established SSRIs and SNRIs in chronic stress models.

A thorough investigation of this compound is warranted and holds the promise of developing a new therapeutic agent for mood and anxiety disorders.

References

Structural Activity Relationship of Flumexadol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flumexadol

This compound, chemically known as 2-(3-(trifluoromethyl)phenyl)morpholine, is a non-opioid analgesic agent. Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) receptor agonist, specifically at the 5-HT1A and 5-HT2C subtypes. The racemic form of this compound has shown analgesic properties, while its (+)-enantiomer exhibits a notable affinity for the 5-HT2C receptor with a 40-fold selectivity over the 5-HT2A receptor. This profile suggests potential therapeutic applications beyond analgesia, including conditions where 5-HT2C receptor modulation is beneficial.

Pharmacological Profile of this compound

The primary pharmacological activity of this compound is centered on its interaction with serotonin receptors. The available quantitative data for this compound and its enantiomer are summarized below.

CompoundReceptorParameterValueReference
(±)-Flumexadol5-HT1ApKi7.1[1]
(±)-Flumexadol5-HT2CpKi7.5[1]
(±)-Flumexadol5-HT2ApKi6.0[1]
(+)-Flumexadol5-HT2CKi25 nM[1]

Inferred Structural Activity Relationship from Related Analogs

In the absence of a direct SAR study on this compound analogs for serotonin receptor activity, we can draw inferences from a study on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which share the core 2-phenylmorpholine (B1329631) scaffold. This series was evaluated for its ability to inhibit the uptake of monoamines (dopamine, norepinephrine (B1679862), and serotonin). The following sections present the data and inferred SAR from this related series.

Quantitative Data for 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogs

The following table summarizes the in vitro data for the inhibition of dopamine (B1211576) (DA), norepinephrine (NE), and serotonin (5-HT) uptake by this series of analogs.

CompoundPhenyl SubstituentIC50 (nM) for DA Uptake InhibitionIC50 (nM) for NE Uptake InhibitionIC50 (nM) for 5-HT Uptake Inhibition
5a 3-Cl13045>10,000
5b 4-Cl230110>10,000
5c 3,4-diCl8030>10,000
5d 3-CF315055>10,000
5e 4-CF3280130>10,000
5f 3-Me19080>10,000
5g 4-Me350160>10,000
5h H450200>10,000
Inferred SAR for the 2-Phenylmorpholine Scaffold

Based on the data from the 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, the following preliminary SAR can be inferred for monoamine transporter inhibition:

  • Substitution on the Phenyl Ring:

    • Electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF3), on the phenyl ring are well-tolerated and can enhance potency for dopamine and norepinephrine uptake inhibition.

    • The position of the substituent influences activity. For chloro-substituted compounds, the 3,4-dichloro substitution (5c) resulted in the highest potency.

    • For single substitutions, the 3-position appears to be slightly more favorable than the 4-position for both Cl and CF3 groups.

    • A methyl group (electron-donating) is also tolerated but generally results in slightly lower potency compared to electron-withdrawing groups.

    • The unsubstituted analog (5h) displayed the lowest potency, highlighting the importance of substitution on the phenyl ring for this activity.

  • Morpholine (B109124) Ring Modifications:

    • The presence of the 3,5,5-trimethyl groups on the morpholine ring in this series is a key structural feature. Direct comparison to this compound (which lacks these methyl groups) for monoamine uptake inhibition is not possible from this data.

  • Selectivity:

    • All tested analogs showed very low potency for serotonin uptake inhibition (IC50 >10,000 nM), indicating a high degree of selectivity for dopamine and norepinephrine transporters over the serotonin transporter. This is in contrast to this compound's primary activity at serotonin receptors. This stark difference underscores that while the core scaffold is similar, the substitution pattern on both the phenyl and morpholine rings dramatically influences the pharmacological target.

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the study of this compound analogs.

Radioligand Binding Assay for Serotonin Receptors (5-HT1A and 5-HT2C)

This protocol describes a typical in vitro binding assay to determine the affinity of test compounds for serotonin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the 5-HT1A and 5-HT2C receptors.

Materials:

  • Cell membranes expressing the human recombinant 5-HT1A or 5-HT2C receptor.

  • Radioligand for 5-HT1A: [3H]8-OH-DPAT.

  • Radioligand for 5-HT2C: [3H]Mesulergine.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.

  • Test compounds (this compound analogs) at various concentrations.

  • Non-specific binding control: 10 µM of a high-affinity unlabeled ligand (e.g., serotonin for 5-HT1A, or a specific antagonist for 5-HT2C).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of the test compound or the non-specific binding control in the assay buffer. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Calcium Mobilization for 5-HT2C Receptor Activation

This protocol describes a cell-based functional assay to measure the agonist or antagonist activity of test compounds at the Gq-coupled 5-HT2C receptor.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the 5-HT2C receptor by measuring intracellular calcium mobilization.

Materials:

  • A stable cell line expressing the human recombinant 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to inhibit dye leakage from the cells).

  • Test compounds (this compound analogs) at various concentrations.

  • A known 5-HT2C receptor agonist (e.g., serotonin) as a positive control.

  • A fluorescence plate reader with an integrated fluid handling system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer (containing probenecid) in the dark for a specified time (e.g., 60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the test compound or positive control at various concentrations using the integrated fluid handling system.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Normalize the data to the baseline fluorescence and express it as a percentage of the maximal response to the positive control (serotonin).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect) using non-linear regression analysis.

    • The maximal response of the test compound relative to the positive control indicates its efficacy (full or partial agonist).

Visualizations

Hypothetical Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis & Iteration start Lead Compound (e.g., this compound) analogs Synthesis of Analogs (Systematic Modifications) start->analogs purification Purification & Characterization (HPLC, NMR, MS) analogs->purification binding Primary Screening: Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2C) purification->binding functional Secondary Screening: Functional Assays (e.g., Calcium Mobilization) binding->functional selectivity Selectivity Profiling (Other Receptors/Transporters) functional->selectivity sar_analysis SAR Analysis: Identify Key Structural Features selectivity->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar design Design of New Analogs sar_analysis->design design->analogs

Caption: A generalized workflow for the structural activity relationship (SAR) study of novel compounds.

Simplified Signaling Pathway for 5-HT1A and 5-HT2C Receptors

a cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2C 5-HT2C Receptor (Gq/11-coupled) Flumexadol_1A This compound Analog Receptor_1A 5-HT1A Receptor Flumexadol_1A->Receptor_1A G_protein_1A Gi/o Protein Receptor_1A->G_protein_1A AC_inhibition Inhibition of Adenylyl Cyclase G_protein_1A->AC_inhibition K_channel Opening of K+ Channels G_protein_1A->K_channel cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Flumexadol_2C This compound Analog Receptor_2C 5-HT2C Receptor Flumexadol_2C->Receptor_2C G_protein_2C Gq/11 Protein Receptor_2C->G_protein_2C PLC_activation Activation of Phospholipase C (PLC) G_protein_2C->PLC_activation PIP2_hydrolysis PIP2 -> IP3 + DAG PLC_activation->PIP2_hydrolysis Ca_release Increased Intracellular Ca2+ PIP2_hydrolysis->Ca_release PKC_activation Activation of PKC PIP2_hydrolysis->PKC_activation

Caption: Simplified signaling pathways for the Gi/o-coupled 5-HT1A and Gq/11-coupled 5-HT2C receptors.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel CNS-active agents due to its activity at key serotonin receptors. While direct and extensive SAR data on this compound analogs is currently lacking in the public literature, the analysis of structurally related compounds provides a foundation for inferring potential SAR trends. The data from 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs suggest that modifications to the phenyl ring can significantly impact activity at monoamine transporters. However, it is crucial to recognize that these findings may not directly translate to serotonin receptor affinity and efficacy.

Future research should focus on the systematic synthesis and pharmacological evaluation of this compound analogs to establish a clear SAR for 5-HT1A and 5-HT2C receptor activity. Key areas for investigation would include:

  • Modification of the Trifluoromethyl Group: Exploring the effects of varying the substituent and its position on the phenyl ring to probe the electronic and steric requirements for optimal receptor interaction.

  • Alterations to the Morpholine Ring: Investigating the impact of substitutions on the morpholine ring to understand how these changes affect potency, selectivity, and pharmacokinetic properties.

  • Stereochemistry: Separating and evaluating the individual enantiomers of novel analogs to determine if the stereochemical preference for activity is maintained.

A comprehensive understanding of the SAR of this compound analogs will be instrumental in the rational design of new chemical entities with improved potency, selectivity, and therapeutic potential for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for Radioligand Binding Assay of Flumexadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumexadol is a non-opioid analgesic that exerts its pharmacological effects through interaction with the serotonin (B10506) receptor system. Specifically, it has been identified as an agonist for the 5-HT1A and 5-HT2C serotonin receptors, with a lower affinity for the 5-HT2A receptor.[1] Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT1A and 5-HT2C receptors.

Data Presentation

The binding affinity of this compound for human serotonin receptors is summarized in the table below. This data is essential for designing and interpreting the results of the radioligand binding assay.

ReceptorLigandKᵢ (nM)pKᵢ
5-HT1AThis compound~79.47.1
5-HT2CThis compound257.5
5-HT2AThis compound~10006.0

Table 1: Binding Affinities of this compound for Human Serotonin Receptors.[1]

Experimental Protocols

This section outlines the detailed methodology for performing a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of this compound for the 5-HT1A and 5-HT2C receptors.

Materials and Reagents
  • Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT1A or 5-HT2C receptor.

  • Radioligands:

    • For 5-HT1A receptor: [³H]-8-OH-DPAT (specific activity ~100-200 Ci/mmol)

    • For 5-HT2C receptor: [³H]-Mesulergine (specific activity ~70-90 Ci/mmol)

  • Test Compound: this compound

  • Non-specific Binding Control:

    • For 5-HT1A: 10 µM Serotonin (5-HT)

    • For 5-HT2C: 10 µM Mianserin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Instrumentation: Liquid scintillation counter, microplate reader (optional for protein quantification).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, this compound) prep_membranes Prepare Receptor Membranes prep_reagents->prep_membranes add_components Add to Assay Plate: 1. Assay Buffer 2. This compound (or vehicle) 3. Radioligand 4. Receptor Membranes prep_membranes->add_components incubate Incubate at Room Temperature (e.g., 60 minutes) add_components->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration wash Wash Filters with Ice-Cold Assay Buffer filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Measure Radioactivity (Liquid Scintillation Counter) scintillation->counting calc_ic50 Calculate IC50 Value counting->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for the radioligand binding assay of this compound.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the assay buffer. The final solvent concentration should not exceed 0.1%.

    • Prepare working solutions of the radioligand in the assay buffer. The final concentration should be approximately equal to its Kd value for the respective receptor.

    • Prepare the non-specific binding control solutions.

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer or by trituration with a pipette.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane suspension to the desired final protein concentration in the assay buffer (typically 50-200 µ g/well , to be optimized).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format with a final volume of 200 µL per well.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 100 µL of the diluted membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of the radioligand solution, and 100 µL of the diluted membrane suspension.

    • Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of the radioligand solution, and 100 µL of the diluted membrane suspension. A typical concentration range for this compound would be from 0.1 nM to 10 µM.

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation. The incubation time and temperature may need to be optimized.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ:

    • Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

This compound acts as an agonist at 5-HT1A and 5-HT2C receptors. The activation of these G protein-coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor gi Gi/o Protein receptor->gi Activation ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion of ATP to cAMP This compound This compound This compound->receptor Agonist Binding pka PKA camp->pka Activation cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) pka->cellular_response Phosphorylation of target proteins

Caption: Simplified signaling pathway of the 5-HT1A receptor.

5-HT2C Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT2C Receptor gq Gq/11 Protein receptor->gq Activation plc Phospholipase C (PLC) gq->plc Activation pip2 PIP2 plc->pip2 Hydrolysis This compound This compound This compound->receptor Agonist Binding dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activation ca2 Ca²⁺ Release ip3->ca2 Stimulation

References

Application Notes and Protocols: In Vivo Evaluation of Flumexadol's Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the analgesic properties of Flumexadol using established in vivo models of nociception. The described assays are standard preclinical tools for evaluating the efficacy of novel analgesic compounds.

Introduction

This compound is a non-opioid compound that has been investigated for its analgesic potential. Its mechanism of action is reported to be primarily through its agonist activity at serotonin (B10506) 5-HT1A and 5-HT2C receptors[1]. To characterize its analgesic effects in a living system, several in vivo models are employed. These models are designed to assess responses to different types of pain, including thermal and visceral chemical pain. The primary assays discussed in these notes are the Hot Plate Test, the Tail-Flick Test, and the Acetic Acid-Induced Writhing Test.

Proposed Signaling Pathway of this compound

This compound is understood to exert its effects by acting as an agonist on specific serotonin receptors. This interaction is believed to modulate downstream signaling pathways involved in pain perception.

G This compound This compound Serotonin_Receptors Serotonin Receptors (5-HT1A & 5-HT2C) This compound->Serotonin_Receptors Agonist Downstream_Signaling Downstream Signaling Pathways Serotonin_Receptors->Downstream_Signaling Activation Analgesic_Effect Analgesic Effect Downstream_Signaling->Analgesic_Effect Modulation of Pain Perception

Caption: Proposed signaling pathway for this compound's analgesic action.

In Vivo Analgesic Assays

The following sections detail the protocols for three standard in vivo models to test the analgesic efficacy of this compound.

The hot plate test is a method for assessing the response to a thermal pain stimulus and is particularly useful for evaluating centrally acting analgesics[2][3]. The test measures the latency of a rodent's response to a heated surface, such as paw licking or jumping[2].

Experimental Workflow: Hot Plate Test

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment acclimatize Acclimatize Animal (30-60 min) baseline Determine Baseline Latency on Hot Plate (55±1°C) acclimatize->baseline administer Administer this compound, Vehicle, or Positive Control baseline->administer measure Measure Reaction Latency at Specific Time Intervals (e.g., 15, 30, 60, 90, 120 min) administer->measure cutoff Apply Cut-off Time (e.g., 30-60s) to Prevent Injury measure->cutoff

Caption: Workflow for the Hot Plate Test.

Protocol:

  • Animals: Male or female Swiss albino mice (25-30g) or Wistar rats (150-200g) are commonly used.

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C[4]. The animal is confined to the heated surface by a transparent glass cylinder.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.

    • Determine the basal reaction time (baseline latency) for each animal by placing it on the hot plate and starting a timer. The time taken for the animal to exhibit nocifensive behaviors such as licking a hind paw or jumping is recorded as the latency.

    • A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. Animals not responding within the cut-off time are removed and excluded from the study or assigned the maximum latency score.

    • Divide the animals into groups: a control group (vehicle), a positive control group (e.g., morphine or tramadol), and test groups receiving different doses of this compound.

    • Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally).

    • At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.

  • Data Analysis: The increase in latency time is indicative of an analgesic effect. The percentage of the maximum possible effect (% MPE) can be calculated.

Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus but is considered to be primarily a spinal reflex. An intense light beam is focused on the animal's tail, and the time taken for the animal to "flick" its tail away is measured.

Experimental Workflow: Tail-Flick Test

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment restrain Gently Restrain Animal baseline Determine Baseline Tail-Flick Latency with Radiant Heat restrain->baseline administer Administer this compound, Vehicle, or Positive Control baseline->administer measure Measure Tail-Flick Latency at Specific Time Intervals administer->measure cutoff Apply Cut-off Time (e.g., 10-15s) to Prevent Injury measure->cutoff

Caption: Workflow for the Tail-Flick Test.

Protocol:

  • Animals: Rats or mice are suitable for this assay.

  • Apparatus: A tail-flick analgesiometer that provides a focused beam of radiant heat to the ventral surface of the tail.

  • Procedure:

    • Acclimatize the animals to the restraining device before the test day to minimize stress.

    • On the day of the experiment, place the animal in the restrainer with its tail positioned over the heat source.

    • Measure the baseline latency by activating the heat source and timing how long it takes for the animal to withdraw its tail.

    • A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

    • Group the animals and administer this compound, vehicle, or a positive control drug.

    • Measure the tail-flick latency at various time points post-administration as described for the hot plate test.

  • Data Analysis: An increase in the latency to flick the tail indicates an analgesic effect.

This test is a chemical-induced visceral pain model used to screen for peripherally acting analgesics, although centrally acting drugs can also be effective. Intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic stretching and writhing behavior in the animal.

Experimental Workflow: Acetic Acid-Induced Writhing Test

G cluster_treat Treatment cluster_induce Induction cluster_observe Observation administer Administer this compound, Vehicle, or Positive Control wait Wait for Drug Absorption (e.g., 30-60 min) administer->wait inject Inject Acetic Acid (i.p.) wait->inject latency Wait for Latency Period (e.g., 5 min) inject->latency count Count Number of Writhes over a Set Period (e.g., 10-20 min) latency->count

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Protocol:

  • Animals: Mice are typically used for this assay.

  • Procedure:

    • Divide the animals into groups and administer this compound, vehicle, or a positive control (e.g., Diclofenac sodium). This is typically done 30-60 minutes before the acetic acid injection to allow for drug absorption.

    • Induce writhing by intraperitoneally (i.p.) injecting a 0.6% solution of acetic acid (10 ml/kg body weight).

    • After a short latency period (e.g., 5 minutes), place the animal in an observation chamber and count the number of writhes over a defined period (e.g., 10-20 minutes). A writhe is characterized by the contraction of the abdominal muscles and stretching of the hind limbs.

  • Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes compared to the control group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Data Presentation

The following tables present hypothetical data for the analgesic effects of this compound in the described in vivo models.

Table 1: Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM
30 min
Vehicle (Saline)-8.5 ± 0.5
This compound1012.1 ± 0.7
This compound3018.5 ± 1.1
Morphine1025.2 ± 1.5
p < 0.05 compared to Vehicle group

Table 2: Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM
30 min
Vehicle (Saline)-2.8 ± 0.2
This compound104.5 ± 0.3
This compound306.9 ± 0.5
Morphine108.8 ± 0.6
p < 0.05 compared to Vehicle group

Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle (Saline)-45.2 ± 3.1-
This compound1028.5 ± 2.536.9%
This compound3015.1 ± 1.966.6%
Diclofenac Sodium1010.8 ± 1.576.1%
p < 0.05 compared to Vehicle group

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive in vivo evaluation of this compound's analgesic properties. The hot plate and tail-flick tests are suitable for assessing centrally mediated thermal analgesia, while the acetic acid-induced writhing test is effective for evaluating peripherally and centrally mediated visceral analgesia. Consistent, dose-dependent positive results across these models would provide strong evidence for the analgesic potential of this compound.

References

Application Notes and Protocols for the Quantification of Flumexadol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Flumexadol is a non-opioid analgesic that was researched but never commercially marketed. As a result, there is a lack of published, validated analytical methods for its quantification in biological matrices. The following application notes and protocols are therefore proposed methodologies based on the chemical properties of this compound and established principles of bioanalytical method development. These methods would require full validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) before implementation in a research or clinical setting.

Introduction

This compound is a non-opioid analgesic agent. Its chemical structure, 2-[3-(trifluoromethyl)phenyl]morpholine, suggests it is a small molecule amenable to analysis by reverse-phase High-Performance Liquid Chromatography (HPLC). Early metabolic studies in animal models indicated that this compound is excreted in urine, primarily as conjugated metabolites, such as glucuronides. This necessitates an enzymatic hydrolysis step for the quantification of total this compound in biological samples like urine and plasma.

This document provides proposed detailed protocols for the quantification of this compound in human plasma and urine using HPLC with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Proposed HPLC-UV Method for this compound Quantification

This method is suitable for preliminary pharmacokinetic studies or when high sensitivity is not a primary requirement.

Experimental Protocol

2.1.1. Sample Preparation (Human Plasma)

  • Thawing: Thaw frozen plasma samples at room temperature and vortex for 15 seconds.

  • Enzymatic Hydrolysis (for total this compound):

    • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar, stable compound not present in the sample).

    • Add 100 µL of β-glucuronidase solution (from Helix pomatia, >100,000 units/mL in acetate (B1210297) buffer, pH 5.0).

    • Vortex and incubate at 60°C for 2 hours.

  • Protein Precipitation:

    • After incubation, allow the sample to cool to room temperature.

    • Add 1 mL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2.1.2. Chromatographic Conditions

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 225 nm (based on the trifluoromethylphenyl chromophore)
Run Time 10 minutes
Data Presentation: Proposed HPLC-UV Method Validation Parameters

The following table summarizes the anticipated validation parameters for the proposed HPLC-UV method, in accordance with FDA guidelines.

Validation ParameterProposed Acceptance CriteriaHypothetical Result
Linearity (ng/mL) r² ≥ 0.99550 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) Signal-to-noise ratio ≥ 10, Accuracy ±20%, Precision ≤20%50
Intra-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-8% to +10%
Recovery (%) Consistent and reproducible> 85%
Selectivity No significant interfering peaks at the retention times of this compound and ISPass

Proposed LC-MS/MS Method for this compound Quantification

This method offers higher sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of this compound, such as in detailed pharmacokinetic and metabolism studies.

Experimental Protocol

3.1.1. Sample Preparation (Human Urine)

  • Thawing and Dilution: Thaw frozen urine samples at room temperature, vortex, and centrifuge to remove particulates. Dilute samples 1:1 with deionized water.

  • Enzymatic Hydrolysis:

    • To 200 µL of diluted urine, add 20 µL of an internal standard solution (a stable isotope-labeled this compound would be ideal).

    • Add 50 µL of β-glucuronidase/arylsulfatase solution in acetate buffer (pH 5.0).

    • Vortex and incubate at 60°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an LC-MS vial.

3.1.2. LC-MS/MS Conditions

ParameterProposed Condition
LC System Shimadzu Nexera X2 or equivalent UHPLC system
MS System Sciex Triple Quad 5500 or equivalent
Column C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 232.1 → 131.1 (Quantifier), 232.1 → 103.1 (Qualifier) IS (Hypothetical): m/z 237.1 → 136.1
Data Presentation: Proposed LC-MS/MS Method Validation Parameters
Validation ParameterProposed Acceptance CriteriaHypothetical Result
Linearity (ng/mL) r² ≥ 0.9950.5 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) Signal-to-noise ratio ≥ 10, Accuracy ±20%, Precision ≤20%0.5
Intra-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 8%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5% to +7%
Recovery (%) Consistent and reproducible> 90%
Matrix Effect Within acceptable limits (typically 85-115%)Pass
Selectivity No significant interfering peaks at the retention times and MRM transitions of this compound and ISPass

Visualizations

Experimental Workflow for this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plasma Sample (500 µL) B Add Internal Standard A->B C Enzymatic Hydrolysis (β-glucuronidase) B->C D Protein Precipitation (Acetonitrile) C->D E Centrifugation D->E F Evaporation of Supernatant E->F G Reconstitution in Mobile Phase F->G H HPLC Injection G->H I C18 Reverse-Phase Separation H->I J UV Detection (225 nm) I->J K Chromatogram Generation J->K L Peak Integration K->L M Quantification using Calibration Curve L->M

Caption: Workflow for HPLC-UV analysis of this compound in plasma.

Experimental Workflow for this compound Quantification in Urine

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Urine Sample (200 µL) B Add Internal Standard A->B C Enzymatic Hydrolysis B->C D Solid-Phase Extraction (SPE) C->D E Elution D->E F Evaporation of Eluate E->F G Reconstitution F->G H UHPLC Injection G->H I Gradient Elution Separation H->I J Tandem MS Detection (MRM) I->J K Data Acquisition J->K L Peak Integration of MRM Transitions K->L M Quantification L->M

Caption: Workflow for LC-MS/MS analysis of this compound in urine.

Logical Relationship of Method Validation Parameters

G cluster_core_params Core Parameters MethodValidation Bioanalytical Method Validation Ensures reliability of results Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Linearity Linearity & Range MethodValidation->Linearity Stability Stability MethodValidation->Stability

Caption: Key parameters for bioanalytical method validation.

Experimental Design for Behavioral Studies of Flumexadol in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical behavioral studies to evaluate the analgesic and anxiolytic potential of Flumexadol, a selective 5-HT₂C receptor agonist, in rodent models. Due to the limited availability of specific published data on this compound, this document presents generalized protocols for well-established behavioral assays relevant to its pharmacological profile.

Introduction to this compound

This compound is a non-narcotic analgesic agent that acts as a selective agonist for the serotonin (B10506) 2C (5-HT₂C) receptor.[1] The 5-HT₂C receptor is a G-protein coupled receptor widely distributed in the central nervous system and is implicated in the modulation of mood, anxiety, and pain perception. Activation of 5-HT₂C receptors is known to influence dopaminergic and noradrenergic neurotransmission, providing a rationale for its potential therapeutic effects.[2][3][4] Preclinical evaluation in rodent models is a critical step in characterizing the behavioral pharmacology of this compound.

Signaling Pathway of 5-HT₂C Receptor Agonism

Activation of the 5-HT₂C receptor by an agonist like this compound initiates a downstream signaling cascade. The receptor is coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses that modulate neuronal activity.

5-HT2C_Signaling_Pathway cluster_cytosol Cytosol This compound This compound (5-HT2C Agonist) Receptor 5-HT2C Receptor This compound->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Modulation of Neuronal Activity Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT₂C Receptor Signaling Cascade.

Experimental Workflow for Behavioral Assessment

A typical workflow for evaluating the behavioral effects of a novel compound like this compound in rodents involves several key stages, from animal acclimatization to data analysis. This systematic approach ensures the reliability and reproducibility of the experimental findings.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Handling (3-5 days) Acclimatization->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Hot Plate, EPM) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated/Manual) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Tests) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General Experimental Workflow.

Data Presentation: Representative Quantitative Data

The following table summarizes expected quantitative outcomes from behavioral assays with a selective 5-HT₂C receptor agonist. These are representative values and actual results with this compound may vary depending on the dose, route of administration, and specific experimental conditions.

Behavioral AssayAnimal ModelTreatment GroupKey Parameters MeasuredExpected Outcome (Compared to Vehicle)
Hot Plate Test MouseThis compound (1-10 mg/kg, i.p.)Latency to paw lick or jump (s)↑ Increased latency
Tail-Flick Test RatThis compound (1-10 mg/kg, i.p.)Tail withdrawal latency (s)↑ Increased latency
Elevated Plus Maze MouseThis compound (0.5-5 mg/kg, i.p.)Time spent in open arms (%)↑ Increased time
Number of open arm entries↑ Increased entries
Open Field Test RatThis compound (1-10 mg/kg, i.p.)Time spent in center (%)↑ Increased time
Total distance traveled (cm)↓ Decreased distance (potential sedative effect at higher doses)[5]
Forced Swim Test MouseThis compound (5-20 mg/kg, i.p.)Immobility time (s)↓ Decreased immobility

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. It is crucial to counterbalance treatment groups and blind the experimenter to the treatments to avoid bias.

Analgesic Assays

This test is used to assess thermal pain sensitivity and is sensitive to centrally acting analgesics.[1][6][7][8][9]

  • Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a clear acrylic cylinder to keep the animal on the plate.

  • Procedure:

    • Maintain the hot plate surface at a constant temperature (e.g., 55 ± 0.5°C).

    • Administer this compound or vehicle to the animals (e.g., intraperitoneally, 30 minutes before testing).

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first clear sign of a pain response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.[1]

  • Data Analysis: Compare the mean latency to respond between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

This assay measures the spinal reflex to a thermal stimulus and is commonly used to screen for analgesic compounds.[10][11][12][13][14]

  • Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the animal's tail. The instrument should have a sensor to automatically detect the tail flick and record the latency.

  • Procedure:

    • Gently restrain the animal, allowing its tail to be positioned over the heat source.

    • Administer this compound or vehicle.

    • Apply the radiant heat to the ventral surface of the tail (approximately 3-5 cm from the tip).

    • The apparatus will record the time it takes for the animal to flick its tail away from the heat source.

    • A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.

  • Data Analysis: The mean tail-flick latency for each treatment group is calculated and compared using statistical analysis.

Anxiolytic Assays

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[15][16][17][18][19]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes before the test.[18][19]

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).[18]

    • Record the session using a video camera mounted above the maze.

    • An automated tracking system or manual scoring is used to measure parameters such as the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of open arm entries compared to the control group.

This test is used to evaluate general locomotor activity and anxiety-like behavior in a novel environment.[20][21][22][23][24][25][26][27][28][29]

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimatize the animals to the testing room.[25]

    • Administer this compound or vehicle.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena for a predetermined duration (e.g., 10-20 minutes).[20][26]

    • Record the session with an overhead video camera.

    • Use a video-tracking system to analyze various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the center of the arena. The total distance traveled provides a measure of general locomotor activity, which is important for distinguishing between anxiolytic effects and sedation.

This test is often used to screen for antidepressant-like activity but can also be sensitive to anxiolytic compounds. It is based on the principle of behavioral despair.[30][31][32][33][34]

  • Apparatus: A transparent cylindrical container filled with water.

  • Procedure:

    • Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.[32]

    • Administer this compound or vehicle.

    • Gently place the animal into the water for a 6-minute session.[34]

    • The last 4 minutes of the session are typically scored for immobility time (the time the animal spends floating with only minor movements to keep its head above water).

    • After the test, the animal should be removed, dried, and kept in a warm environment.[32]

  • Data Analysis: A decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like or anxiolytic effect.

Conclusion

The behavioral assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in rodent models. By systematically assessing its effects on nociception, anxiety-like behavior, and general locomotor activity, researchers can build a comprehensive pharmacological profile of this 5-HT₂C receptor agonist. Careful experimental design, including appropriate controls and blinded data analysis, is paramount for obtaining reliable and interpretable results that can guide further drug development efforts.

References

Application Note: Protocol for Assessing Flumexadol's Selectivity for 5-HT2C over 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of protocols for determining the receptor selectivity profile of a test compound, Flumexadol, for the human serotonin (B10506) 2C (5-HT2C) receptor over the serotonin 2A (5-HT2A) receptor. Both receptors are critical G-protein coupled receptor (GPCR) targets in neuroscience research and drug development. Differentiating ligand activity at these closely related subtypes is essential for predicting therapeutic efficacy and potential side effects. The protocols herein describe two key in vitro methodologies: a competitive radioligand binding assay to determine binding affinity (Ki) and a cell-based calcium flux functional assay to determine functional potency (EC50 for agonists or IC50 for antagonists). Detailed step-by-step procedures, data analysis guidelines, and structured data presentation tables are provided.

Introduction

The serotonin 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, plays a crucial role in regulating a wide array of physiological and cognitive functions.[1][2] While both 5-HT2A and 5-HT2C receptors are implicated in mood, appetite, and psychosis, they often mediate distinct, and sometimes opposing, effects.[3][4] For instance, activation of 5-HT2A receptors is associated with the hallucinogenic effects of psychedelics, whereas 5-HT2C receptor agonists have been investigated for the treatment of obesity and addiction.[5] Therefore, developing ligands with high selectivity for one receptor subtype over the other is a key objective in modern drug discovery.

This application note details the necessary experimental procedures to quantify the binding and functional selectivity of this compound for the 5-HT2C receptor versus the 5-HT2A receptor.

Principle of the Assays

Radioligand Binding Assay

Competitive radioligand binding assays are used to determine the affinity of an unlabeled test compound (this compound) for a specific receptor. The assay measures the ability of this compound to compete with a radiolabeled ligand (with known high affinity and specificity) for binding to the 5-HT2A or 5-HT2C receptor in a membrane preparation. By measuring the concentration-dependent displacement of the radioligand, the half-maximal inhibitory concentration (IC50) of this compound is determined. This IC50 value is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

Both 5-HT2A and 5-HT2C receptors are Gq/G11-coupled GPCRs. Agonist binding to these receptors activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be measured using a calcium-sensitive fluorescent dye. This assay can determine if this compound acts as an agonist (directly stimulating Ca2+ release) or an antagonist (blocking the Ca2+ release induced by a known agonist).

Signaling Pathway and Experimental Workflow

Gq_Signaling_Pathway 5-HT2A/2C Gq-Coupled Signaling Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A / 5-HT2C Receptor G_Protein Gq/11 (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound or Serotonin (Agonist) Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store Ca2+ Ca_Cytosol Cytosolic Ca2+ (Increased) Ca_Store->Ca_Cytosol Release Ca_Cytosol->PKC Activates Response Cellular Response PKC->Response

Caption: Canonical Gq signaling pathway for 5-HT2A and 5-HT2C receptors.

Experimental_Workflow Workflow for Determining Receptor Selectivity cluster_prep Preparation cluster_assays Parallel Assays cluster_binding Protocol 1: Binding Assay cluster_functional Protocol 2: Functional Assay cluster_analysis Data Analysis & Conclusion prep1 Culture HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors prep2 Harvest cells and prepare receptor membrane fractions prep1->prep2 functional_2A 5-HT2A Calcium Flux prep1->functional_2A functional_2C 5-HT2C Calcium Flux prep1->functional_2C binding_2A 5-HT2A Binding (e.g., [3H]Ketanserin) prep2->binding_2A binding_2C 5-HT2C Binding (e.g., [3H]Mesulergine) prep2->binding_2C analysis1 Generate competition and dose-response curves binding_2A->analysis1 binding_2C->analysis1 functional_2A->analysis1 functional_2C->analysis1 analysis2 Calculate Ki, IC50/EC50 values analysis1->analysis2 conclusion Determine Selectivity Ratio Ki (5-HT2A) / Ki (5-HT2C) analysis2->conclusion

References

Techniques for Measuring Flumexadol's Metabolic Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumexadol, a non-narcotic analgesic, undergoes significant metabolism in the body, which influences its efficacy and safety profile. Understanding the metabolic stability of this compound is crucial for predicting its pharmacokinetic properties, including its half-life and potential for drug-drug interactions. These application notes provide detailed protocols for assessing the in vitro metabolic stability of this compound using common subcellular and cellular systems, including liver microsomes, S9 fractions, and hepatocytes. Additionally, protocols for reaction phenotyping to identify the key metabolizing enzymes and a general approach for quantitative analysis via LC-MS/MS are described.

Known Metabolic Pathways of this compound

Initial studies have identified several key metabolic pathways for this compound. The primary routes of biotransformation involve oxidation and conjugation. In rats, major urinary metabolites include 3-trifluoromethylbenzoic acid and 3-trifluoromethylhippuric acid. In dogs, 3-trifluoromethylmandelic acid is a major metabolite, alongside the benzoic acid derivative and its conjugate. Unchanged this compound and 1-amino-2-hydroxy-2-(3-trifluoromethylphenyl)ethane have been detected in the urine of both species. A significant portion of the metabolites are excreted as glucuronide conjugates[1].

Core Concepts in Metabolic Stability Assessment

Metabolic stability is typically evaluated by measuring the rate of disappearance of the parent drug over time when incubated with a metabolically active system. Key parameters derived from these studies include the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.

Section 1: In Vitro Metabolic Stability Assays

Three primary systems are used for in vitro metabolic stability studies, each offering a different level of complexity and coverage of metabolic enzymes.

Liver Microsome Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. This assay is a cost-effective, high-throughput method for assessing Phase I metabolic stability[2][3][4].

  • Preparation of Reagents:

    • Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • NADPH Regenerating System (NRS) Solution:

      • NADP⁺: 1.3 mM

      • Glucose-6-phosphate: 3.3 mM

      • Glucose-6-phosphate dehydrogenase: 0.4 U/mL

      • Magnesium Chloride: 3.3 mM

    • Liver Microsomes: Pooled human, rat, or dog liver microsomes (e.g., 20 mg/mL stock).

    • This compound Stock Solution: 10 mM in DMSO.

    • Stopping Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

  • Incubation Procedure:

    • Prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL). Pre-warm at 37°C for 10 minutes.

    • Prepare the test compound solution by diluting the this compound stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Initiate the reaction by adding the NRS solution to the pre-warmed microsome master mix, followed immediately by the addition of the this compound solution.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a 96-well plate containing the cold stopping solution to terminate the reaction.

    • Include control incubations:

      • Negative control (without NRS) to assess non-enzymatic degradation.

      • Positive control (a compound with known metabolic instability) to ensure assay performance.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound concentration.

ParameterHuman Liver MicrosomesRat Liver MicrosomesDog Liver Microsomes
This compound Concentration (µM) 111
Microsome Concentration (mg/mL) 0.50.50.5
t½ (min) [Experimental Value][Experimental Value][Experimental Value]
CLint (µL/min/mg protein) [Calculated Value][Calculated Value][Calculated Value]
Liver S9 Fraction Stability Assay

The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. This allows for the assessment of both Phase I and Phase II metabolic pathways[5].

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Cofactor Mix:

      • For Phase I: NADPH regenerating system as described for the microsome assay.

      • For Phase II: Uridine diphosphate (B83284) glucuronic acid (UDPGA) (2 mM) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (0.1 mM). A combination of all cofactors can be used to assess overall stability.

    • Liver S9 Fraction: Pooled human, rat, or dog liver S9 fraction (e.g., 20 mg/mL stock).

    • This compound Stock Solution: 10 mM in DMSO.

    • Stopping Solution: Acetonitrile with an internal standard.

  • Incubation Procedure:

    • Similar to the microsomal assay, prepare a master mix with buffer and S9 fraction (final concentration 1 mg/mL) and pre-warm.

    • Initiate the reaction by adding the cofactor mix and then the this compound solution (final concentration 1 µM).

    • Incubate at 37°C and collect samples at various time points into the stopping solution.

    • Include controls without cofactors to distinguish between enzymatic and non-enzymatic degradation.

  • Sample Analysis:

    • Process samples as described for the microsomal assay and analyze by LC-MS/MS.

ParameterHuman Liver S9Rat Liver S9Dog Liver S9
This compound Concentration (µM) 111
S9 Concentration (mg/mL) 111
t½ (min) - with all cofactors [Experimental Value][Experimental Value][Experimental Value]
CLint (µL/min/mg protein) [Calculated Value][Calculated Value][Calculated Value]
Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment. This assay provides a comprehensive assessment of both Phase I and Phase II metabolism, as well as cellular uptake.

  • Preparation of Reagents:

    • Hepatocytes: Cryopreserved human, rat, or dog hepatocytes.

    • Incubation Medium: Williams' Medium E or similar, supplemented with fetal bovine serum, penicillin/streptomycin, and dexamethasone.

    • This compound Stock Solution: 10 mM in DMSO.

    • Stopping Solution: Acetonitrile with an internal standard.

  • Incubation Procedure:

    • Thaw and prepare a suspension of hepatocytes according to the supplier's instructions to achieve a desired cell density (e.g., 1 x 10⁶ viable cells/mL).

    • Pre-warm the hepatocyte suspension at 37°C in a CO₂ incubator.

    • Add this compound solution to the hepatocyte suspension (final concentration 1 µM).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and mix with the cold stopping solution.

  • Sample Analysis:

    • Process and analyze samples by LC-MS/MS as previously described.

ParameterHuman HepatocytesRat HepatocytesDog Hepatocytes
This compound Concentration (µM) 111
Hepatocyte Density (cells/mL) 1 x 10⁶1 x 10⁶1 x 10⁶
t½ (min) [Experimental Value][Experimental Value][Experimental Value]
CLint (µL/min/10⁶ cells) [Calculated Value][Calculated Value][Calculated Value]

Section 2: Reaction Phenotyping

Reaction phenotyping is performed to identify the specific enzymes responsible for the metabolism of a drug candidate. This is critical for predicting drug-drug interactions and understanding inter-individual variability in metabolism.

CYP Isoform Identification

Two common approaches are used:

  • Recombinant Human CYPs (rhCYPs): this compound is incubated with a panel of individual recombinant CYP enzymes to directly assess which isoforms can metabolize the compound.

  • Chemical Inhibition: this compound is incubated with human liver microsomes in the presence of known selective inhibitors for major CYP isoforms. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.

  • Incubation: Incubate this compound (1 µM) with a panel of individual rhCYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system at 37°C.

  • Analysis: Measure the depletion of this compound over time using LC-MS/MS. The rate of depletion indicates the contribution of each isoform.

UGT Isoform Identification

Given the evidence of glucuronidation, a similar approach can be taken using a panel of recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15). The incubation mixture must be supplemented with UDPGA.

Enzyme FamilyIsoformThis compound Depletion (% of control)
CYP450 CYP1A2[Experimental Value]
CYP2B6[Experimental Value]
CYP2C8[Experimental Value]
CYP2C9[Experimental Value]
CYP2C19[Experimental Value]
CYP2D6[Experimental Value]
CYP3A4[Experimental Value]
UGT UGT1A1[Experimental Value]
UGT1A9[Experimental Value]
UGT2B7[Experimental Value]

Section 3: Analytical Method for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in biological matrices.

General LC-MS/MS Protocol
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatography (Suggested Starting Conditions):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to ensure separation of this compound from its more polar metabolites.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (Suggested Starting Conditions):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for this compound and its known metabolites. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing the pure compounds and performing a product ion scan.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [To be determined][To be determined][To be determined]
3-trifluoromethylbenzoic acid [To be determined][To be determined][To be determined]
1-amino-2-hydroxy-2-(3-trifluoromethylphenyl)ethane [To be determined][To be determined][To be determined]
Internal Standard [To be determined][To be determined][To be determined]

Visualizations

Experimental Workflows

Metabolic_Stability_Workflow cluster_prep Sample Preparation cluster_assay Incubation at 37°C cluster_analysis Analysis This compound This compound Stock Incubate_Micro Microsomal Incubation (+ NADPH) This compound->Incubate_Micro Incubate_S9 S9 Incubation (+ Cofactors) This compound->Incubate_S9 Incubate_Hep Hepatocyte Incubation This compound->Incubate_Hep Microsomes Liver Microsomes Microsomes->Incubate_Micro S9 S9 Fraction S9->Incubate_S9 Hepatocytes Hepatocytes Hepatocytes->Incubate_Hep Quench Quench Reaction & Protein Precipitation Incubate_Micro->Quench Incubate_S9->Quench Incubate_Hep->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Reaction_Phenotyping_Workflow cluster_cyp CYP450 Phenotyping cluster_ugt UGT Phenotyping This compound This compound rhCYP Incubate with Recombinant CYPs This compound->rhCYP Inhibitors Incubate with HLM + Specific Inhibitors This compound->Inhibitors rhUGT Incubate with Recombinant UGTs This compound->rhUGT Analysis LC-MS/MS Analysis of This compound Depletion rhCYP->Analysis Inhibitors->Analysis rhUGT->Analysis Identification Identify Key Metabolizing Enzymes Analysis->Identification

Caption: Workflow for identifying metabolizing enzymes.

Signaling Pathways

Flumexadol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation CYP450s Hydrolysis Hydrolysis This compound->Hydrolysis Esterases? Glucuronidation Glucuronidation (UGTs) This compound->Glucuronidation Metabolite1 1-amino-2-hydroxy-2- (3-trifluoromethylphenyl)ethane Oxidation->Metabolite1 Metabolite2 3-trifluoromethylbenzoic acid Oxidation->Metabolite2 Metabolite3 3-trifluoromethylmandelic acid Oxidation->Metabolite3 Hydrolysis->Metabolite2 Conjugates Glucuronide Conjugates Glucuronidation->Conjugates Metabolite1->Glucuronidation Metabolite2->Glucuronidation Metabolite3->Glucuronidation

Caption: Putative metabolic pathways of this compound.

References

Application Notes and Protocols: The Use of Flumexadol in Functional Selectivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flumexadol is a non-opioid analgesic agent that has been characterized primarily as an agonist at serotonin (B10506) receptors.[1] Specifically, it displays affinity for the 5-HT1A and 5-HT2C receptors, and to a lesser extent, the 5-HT2A receptor.[1] While the primary therapeutic action of this compound is not associated with the opioid system, the principles of functional selectivity are broadly applicable to G-protein coupled receptors (GPCRs), including the serotonin receptors that this compound targets.

Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a single receptor.[2][3] For many GPCRs, this involves a choice between G-protein-mediated signaling (e.g., modulation of cyclic AMP levels) and β-arrestin-mediated signaling, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades.[4][5] The development of biased agonists is a key area in modern drug discovery, as it holds the promise of designing drugs with improved therapeutic efficacy and reduced side effects.[6]

These application notes provide a detailed framework for investigating the functional selectivity of a compound like this compound at its target receptors. The following sections outline the necessary experimental protocols and data analysis methods to characterize a ligand's bias towards either G-protein or β-arrestin pathways.

Quantitative Data Summary

To assess the functional selectivity of a ligand, its potency (EC50) and efficacy (Emax) are determined for at least two distinct signaling pathways. The tables below present hypothetical data for this compound at the 5-HT1A and 5-HT2C receptors, illustrating how its functional selectivity profile could be quantified.

Table 1: Hypothetical Functional Selectivity Profile of this compound at the Human 5-HT1A Receptor

ParameterG-Protein Pathway (cAMP Inhibition)β-Arrestin 2 Recruitment
Potency (EC50) 15 nM150 nM
Efficacy (Emax) 95% (relative to serotonin)40% (relative to serotonin)
Bias Factor *10 (towards G-protein)-

*The Bias Factor is calculated to quantify the degree of functional selectivity. A common method is the calculation of a Log(EC50/Emax) ratio for each pathway, followed by a comparison.

Table 2: Hypothetical Functional Selectivity Profile of this compound at the Human 5-HT2C Receptor

ParameterG-Protein Pathway (IP1 Accumulation)β-Arrestin 2 Recruitment
Potency (EC50) 25 nM80 nM
Efficacy (Emax) 85% (relative to serotonin)60% (relative to serotonin)
Bias Factor *3.2 (towards G-protein)-

*Note: 5-HT2C receptors primarily couple to Gq, leading to the accumulation of inositol (B14025) monophosphate (IP1), rather than the inhibition of cAMP.

Signaling Pathway and Experimental Workflow Diagrams

cluster_membrane Plasma Membrane GPCR GPCR (e.g., 5-HT1A) G_Protein G-Protein (Gi/o) GPCR->G_Protein Activation GRK GRK GPCR->GRK Activation Ligand Ligand (e.g., this compound) Ligand->GPCR Binding AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA PKA Pathway cAMP->PKA Beta_Arrestin β-Arrestin Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Pathway Beta_Arrestin->MAPK Receptor_P Phosphorylated GPCR GRK->Receptor_P Phosphorylation Receptor_P->Beta_Arrestin Recruitment

Figure 1: GPCR signaling pathways for functional selectivity.

cluster_assays Parallel Functional Assays A Cell Line Engineering (Expressing target GPCR) B Cell Culture and Plating (e.g., 384-well plates) A->B C Ligand Treatment (Dose-response of this compound) B->C D1 G-Protein Pathway Assay (e.g., cAMP Measurement) C->D1 D2 β-Arrestin Recruitment Assay (e.g., Enzyme Complementation) C->D2 E Data Acquisition (Plate Reader) D1->E D2->E F Data Analysis (EC50 and Emax Determination) E->F G Bias Calculation (Quantification of Functional Selectivity) F->G cluster_ligands Ligands cluster_pathways Downstream Pathways L1 Balanced Agonist R GPCR L1->R L2 G-Protein Biased Agonist L2->R L3 β-Arrestin Biased Agonist L3->R P1 G-Protein Signaling R->P1 Strong Activation R->P1 Preferential Activation R->P1 Weak Activation P2 β-Arrestin Signaling R->P2 Strong Activation R->P2 Weak Activation R->P2 Preferential Activation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flumexadol Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Flumexadol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a non-opioid analgesic that acts as an agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors.[1] Like many active pharmaceutical ingredients (APIs), particularly those with lipophilic properties, this compound may exhibit poor solubility in aqueous solutions.[2][3] This can pose significant challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations for in vivo studies.[4][5] Inadequate solubility can lead to inaccurate experimental results, low bioavailability, and precipitation of the compound during experiments.

Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is happening?

A2: This is a common issue when working with poorly soluble compounds. You likely prepared a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), where this compound is more soluble. When this concentrated stock is diluted into an aqueous buffer, the organic solvent concentration decreases significantly. The aqueous buffer cannot maintain the this compound in solution at this new, lower organic solvent concentration, causing it to precipitate out.

Q3: What are the initial steps to improve the solubility of this compound in my aqueous buffer?

A3: A stepwise approach is recommended. Start with simple adjustments before moving to more complex formulations.

  • Optimize the concentration of your organic co-solvent: Instead of a large dilution, try to maintain a certain percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. However, be mindful of the solvent's potential effects on your experimental system.

  • Gentle heating and sonication: Applying gentle heat or using a sonicator can sometimes help dissolve the compound. However, be cautious as this may not always result in a stable solution upon cooling, and heat could degrade the compound.

Troubleshooting Guides

Issue 1: Initial Dissolution Failure in Aqueous Buffer

If you are unable to dissolve this compound directly in your aqueous buffer, or if it precipitates out of solution immediately upon addition, follow this troubleshooting guide.

Experimental Protocol: Stepwise Solubilization Approach

  • Organic Solvent Stock Preparation:

    • Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. DMSO is a common choice. For example, prepare a 10 mM stock solution.

  • Co-solvent Titration:

    • Determine the maximum tolerable concentration of the organic solvent in your experimental system (e.g., cell culture, enzyme assay).

    • Prepare a series of dilutions of your this compound stock solution into your aqueous buffer, ensuring the final organic solvent concentration remains below the determined tolerance level.

    • Visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 4 hours) at the intended experimental temperature.

  • pH Adjustment:

    • Prepare a range of your aqueous buffer with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

    • Add the this compound stock solution to each buffer to the desired final concentration.

    • Observe solubility at each pH. As this compound is likely a weak base, solubility should be higher at a lower pH.

Workflow for Initial Dissolution Troubleshooting

G start Start: this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Experiment observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshoot Solubility precipitate->troubleshoot ph_adjust Adjust Buffer pH (e.g., lower pH) troubleshoot->ph_adjust cosolvent Increase Co-solvent % (e.g., DMSO, PEG300) troubleshoot->cosolvent re_observe Re-observe for Precipitation ph_adjust->re_observe cosolvent->re_observe re_observe->soluble No Precipitation re_observe->troubleshoot Precipitation Persists

Caption: Workflow for initial this compound dissolution.

Issue 2: Insufficient Solubility for Required Concentration

If simple pH adjustments and co-solvents are insufficient to achieve your target concentration without precipitation, more advanced formulation strategies are necessary.

Summary of Solubility Enhancement Techniques

TechniqueDescriptionKey Excipients/ComponentsConsiderations
Co-solvency Increasing the polarity of the solvent system to be more favorable for the solute.DMSO, Polyethylene Glycol (PEG300, PEG400), Propylene Glycol, Ethanol.Potential for solvent toxicity in biological systems.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.Tween® 80, Polysorbate 20, Sodium Lauryl Sulfate (SLS).Can interfere with some biological assays; potential for cell lysis at high concentrations.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Can alter the free drug concentration, potentially impacting experimental results.
Lipid-Based Formulations Incorporating the drug into lipid-based systems can improve solubility and absorption.Oils (e.g., corn oil), surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).More complex to prepare; primarily for in vivo oral administration.

Experimental Protocol: Screening for Enhanced Solubility

  • Preparation of Formulation Stock Solutions:

    • Prepare stock solutions of various excipients (e.g., 10% Tween® 80, 40% PEG300, 20% SBE-β-CD in saline).

  • Formulation Testing:

    • Based on commercially available data and common practices, test the following formulations:

      • Formulation A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

      • Formulation B: 10% DMSO, 90% (20% SBE-β-CD in Saline).

      • Formulation C: 10% DMSO, 90% Corn Oil (for in vivo oral studies).

    • Add this compound to each formulation to achieve the desired final concentration.

    • Vortex and/or sonicate until the solution is clear.

  • Stability Assessment:

    • Store the clear formulations at the intended experimental temperature.

    • Visually inspect for any signs of precipitation or phase separation at various time points (e.g., 1, 4, 24 hours).

Decision Tree for Formulation Selection

G start Target Concentration Not Achieved is_in_vitro In Vitro or In Vivo Experiment? start->is_in_vitro in_vitro In Vitro is_in_vitro->in_vitro In Vitro in_vivo In Vivo is_in_vitro->in_vivo In Vivo vitro_options Select Excipients: - Surfactants (Tween-80) - Cyclodextrins (SBE-β-CD) in_vitro->vitro_options vivo_options Select Formulation Strategy: - Co-solvents/Surfactants - Lipid-based (for oral) in_vivo->vivo_options test_vitro Test Formulations A & B vitro_options->test_vitro check_sol_vitro Solubility & Stability OK? test_vitro->check_sol_vitro success_vitro Proceed with Experiment check_sol_vitro->success_vitro Yes fail_vitro Re-evaluate Excipient Ratios or Try New Excipients check_sol_vitro->fail_vitro No test_vivo Test Formulations A, B, C vivo_options->test_vivo check_sol_vivo Solubility & Stability OK? test_vivo->check_sol_vivo success_vivo Proceed with In Vivo Study check_sol_vivo->success_vivo Yes fail_vivo Re-evaluate Formulation or Consider Nanosuspension check_sol_vivo->fail_vivo No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Reducing non-specific binding in Flumexadol receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flumazenil Receptor Assays

A Guide to Reducing Non-Specific Binding

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high non-specific binding in Flumazenil receptor assays. The principles and techniques described here are broadly applicable to many radioligand binding assays.

Note: Information on "Flumexadol" is scarce in the context of receptor binding assays. This guide focuses on Flumazenil, a well-characterized benzodiazepine (B76468) receptor antagonist, as the principles for optimizing its binding assays are extensively documented and relevant to the user's core request.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a Flumazenil receptor assay?

A1: Non-specific binding refers to the attachment of the radiolabeled Flumazenil to components other than its target, the benzodiazepine binding site on the GABA-A receptor.[1][2][3] This can include binding to the filter plates, assay tubes, lipids in the cell membrane preparation, or other proteins.[1][2] High non-specific binding can mask the true specific binding signal, leading to an underestimation of receptor affinity and density.

Q2: How is non-specific binding determined in an assay?

A2: Non-specific binding is measured by adding a high concentration of an unlabeled competitor (a "cold" ligand) to a set of assay tubes alongside the radiolabeled Flumazenil ("hot" ligand). This unlabeled compound, such as unlabeled Flumazenil or another high-affinity benzodiazepine site ligand like Diazepam, will occupy virtually all the specific receptor sites. Therefore, any remaining radioactivity detected is considered non-specific.

Specific Binding is then calculated as: Specific Binding = Total Binding - Non-Specific Binding

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be a small fraction of the total binding. A common goal is to have specific binding account for at least 80% of the total binding. If non-specific binding constitutes more than 50% of the total, the assay's signal-to-noise ratio is compromised, making it difficult to obtain reliable data.

Q4: What are the primary causes of high non-specific binding?

A4: High non-specific binding can originate from several factors:

  • Radioligand Issues: The radioligand may be of low purity, degraded, or used at too high a concentration. Hydrophobic ligands can also be "sticky," leading to higher non-specific interactions.

  • Assay Buffer Composition: Suboptimal pH, incorrect ionic strength, or the absence of appropriate blocking agents can increase non-specific interactions.

  • Receptor Preparation Quality: Poor quality membrane preparations with low receptor density or contamination with other proteins can be a significant source of non-specific binding.

  • Inadequate Washing: Insufficient or ineffective washing steps fail to remove all the unbound radioligand.

  • Inappropriate Labware: The radioligand may adhere to the surfaces of standard plastic tubes or plates.

Troubleshooting Guide: Step-by-Step Solutions to Reduce High Non-Specific Binding

If you are experiencing high non-specific binding, systematically evaluate and optimize the following components of your assay.

Step 1: Evaluate and Optimize the Assay Buffer

The assay buffer is your first line of defense. Its composition is critical for minimizing interactions that are not specific to the receptor.

  • pH Adjustment: The buffer's pH affects the charge of both the ligand and the receptor. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for your assay.

  • Increase Ionic Strength: Adding salts like NaCl can shield charged molecules, reducing the electrostatic interactions that contribute to non-specific binding.

  • Add Blocking Agents:

    • Bovine Serum Albumin (BSA): BSA is a common blocking agent that prevents the radioligand from binding to non-receptor proteins and the surfaces of your labware. A typical starting concentration is 0.1% to 1% (w/v).

    • Non-ionic Surfactants: Low concentrations (e.g., 0.05% to 0.1%) of surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause non-specific binding. Be cautious, as higher concentrations can damage the cell membranes.

Table 1: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of ActionReference
BSA 0.1% - 1% (w/v)Blocks non-specific protein and surface binding sites.
NaCl 50 - 150 mMReduces non-specific electrostatic interactions.
Tween-20 0.01% - 0.1% (v/v)Disrupts non-specific hydrophobic interactions.
Step 2: Refine the Washing Procedure

Inadequate washing leaves unbound radioligand behind, which is a direct cause of high background signal.

  • Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer slows the dissociation rate of the specifically bound ligand while allowing the removal of non-specifically bound ligand.

  • Increase Wash Volume and/or Number: Ensure you are using a sufficient volume of wash buffer and consider increasing the number of wash cycles from 3 to 4 or 5.

  • Avoid Letting Filters Dry Out: Do not allow filters to dry between washes, as this can cause the radioligand to bind irreversibly to the filter matrix.

Step 3: Assess Receptor and Ligand Quality

The quality of your core reagents is paramount.

  • Receptor Preparation: Ensure your membrane preparation protocol effectively removes contaminating proteins. Using too high a concentration of membrane protein can also increase the number of non-specific sites available for binding.

  • Radioligand Purity: Verify the purity and integrity of your radiolabeled Flumazenil. Degraded ligands can become "sticky" and contribute to high background.

  • Filter Pre-treatment: Glass fiber filters can sometimes bind radioligands non-specifically. Pre-soaking the filters in a solution like 0.1% to 0.5% polyethylenimine (PEI) can significantly reduce this problem.

Experimental Protocol: [³H]Flumazenil Radioligand Binding Assay

This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures is essential for each specific experimental setup.

1. Membrane Preparation:

  • Homogenize tissue or cells known to express GABA-A receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Assay Setup (in triplicate):

  • Total Binding: In assay tubes, add assay buffer, [³H]Flumazenil (at a concentration near its Kd), and the membrane preparation (e.g., 50-100 µg protein).

  • Non-Specific Binding: To a separate set of tubes, add assay buffer, [³H]Flumazenil, a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam), and the membrane preparation.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

3. Termination and Filtration:

  • Rapidly terminate the binding reaction by filtering the contents through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% PEI.

  • Quickly wash the filters with several volumes of ice-cold wash buffer.

4. Quantification and Data Analysis:

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .

  • Perform saturation or competition analysis to determine key parameters like Kd (dissociation constant), Bmax (receptor density), or Ki (inhibitor constant).

Visual Guides

Binding_Concept cluster_total Total Binding cluster_nsb Non-Specific Binding Determination TB_Receptor Receptor TB_NSB_Site Non-Specific Site Hot_Ligand1 Hot Ligand Hot_Ligand1->TB_Receptor Specific Binding Hot_Ligand2 Hot Ligand Hot_Ligand2->TB_NSB_Site Non-Specific Binding NSB_Receptor Receptor NSB_Site Non-Specific Site Hot_Ligand3 Hot Ligand Hot_Ligand3->NSB_Site Non-Specific Binding Cold_Ligand Cold Ligand (Excess) Cold_Ligand->NSB_Receptor Blocked

Workflow prep 1. Prepare Reagents (Membranes, Buffers, Ligands) setup 2. Set Up Assay Tubes (Total & NSB) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Rapid Filtration & Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (Calculate Specific Binding) count->analyze

Troubleshooting_Tree

References

Troubleshooting low signal-to-noise in Flumexadol functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal-to-noise ratios in Flumexadol functional assays. The following information is presented in a question-and-answer format to address common issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the 5-HT2C receptor, which is known to couple to various intracellular signaling pathways.

Q2: Which signaling pathways are activated by the 5-HT2C receptor?

The 5-HT2C receptor primarily couples to the Gαq/11 protein pathway.[1][2] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The 5-HT2C receptor can also couple to other G-proteins such as Gαi/o and Gα12/13, and can recruit β-arrestins.[1][3]

Q3: What are the common functional assays for studying this compound?

Common functional assays for 5-HT2C receptor agonists like this compound include:

  • Calcium Flux Assays: These assays measure the increase in intracellular calcium concentration upon receptor activation.

  • Inositol Phosphate (IP) Accumulation Assays: These assays quantify the accumulation of inositol phosphates, such as IP1, which are downstream products of PLC activation.

  • β-Arrestin Recruitment Assays: Technologies like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) can be used to measure the recruitment of β-arrestin to the activated receptor.

Troubleshooting Low Signal-to-Noise Ratio

A low signal-to-noise ratio can manifest as a weak signal from your agonist or high background noise, making it difficult to obtain reliable data. Below are common causes and troubleshooting steps.

Q4: My agonist, this compound, is producing a very weak or no signal. What are the possible causes and solutions?

A weak or absent signal can stem from issues with the compound, the cells, or the assay protocol itself.

Potential Cause Troubleshooting Steps
This compound Degradation or Incorrect Concentration Compound Integrity: Ensure the lyophilized this compound is stored correctly, typically at -20°C or colder in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute in a suitable sterile buffer and prepare single-use aliquots to avoid repeated freeze-thaw cycles. Concentration Verification: Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound.
Low Receptor Expression Cell Line Verification: Confirm that the cell line you are using expresses a sufficient level of the 5-HT2C receptor. This can be checked using techniques like qPCR, Western blot, or flow cytometry. Optimize Expression: If using a transient transfection system, optimize the amount of receptor DNA used for transfection. Very high expression can lead to constitutive activity and high background, while low expression will result in a weak signal.
Poor Cell Health Logarithmic Growth Phase: Ensure that cells are healthy and in the logarithmic growth phase at the time of the assay. Viability Check: Perform a cell viability assay to confirm that the cells are healthy. Optimal Seeding Density: Titrate the cell seeding density to find the optimal number of cells per well that gives the best signal window.
Suboptimal Agonist Concentration and Incubation Time Dose-Response Curve: Perform a full dose-response curve for this compound to ensure you are using concentrations that are at or near the EC50 and the maximal effective concentration (ECmax). Incubation Time: Optimize the incubation time with this compound. The kinetics of the cellular response can vary between different assays (e.g., calcium flux is rapid, while IP accumulation may require longer).
Receptor Desensitization Serum Starvation: If your cells are cultured in serum-containing media, serum-starve the cells for several hours before the assay. Components in the serum can cause receptor desensitization.
Assay-Specific Issues (e.g., Calcium Flux) Dye Loading: For calcium flux assays, optimize the concentration of the calcium-sensitive dye and the loading time. Insufficient loading will result in a weak signal, while overloading can be toxic to the cells. Incomplete De-esterification: Ensure that the AM ester form of the dye is properly cleaved by intracellular esterases by including a de-esterification step at room temperature after loading.

Q5: The background signal (noise) in my assay is too high. How can I reduce it?

High background can mask the specific signal from this compound.

Potential Cause Troubleshooting Steps
Cellular Autofluorescence Media and Buffer: Use phenol (B47542) red-free media or buffer during the assay, as phenol red is fluorescent. Cell Type: Some cell lines have higher intrinsic autofluorescence than others. If possible, consider using a different cell line.
Assay Plate Issues Plate Type: Use opaque-walled microplates (white for luminescence, black for fluorescence) to minimize well-to-well crosstalk and background.
Constitutive Receptor Activity Receptor Expression Levels: High levels of 5-HT2C receptor expression can lead to constitutive (agonist-independent) activity, which increases background signal. Optimize the level of receptor expression.
Assay Reagent Issues Reagent Quality and Preparation: Ensure that all assay buffers and reagents are fresh and properly prepared. Contaminants or degradation products can increase background. Incomplete Washing: In assays requiring wash steps, ensure that washes are performed thoroughly to remove any unbound reagents that may contribute to the background signal.

Experimental Protocols & Data Presentation

General Protocol for a Calcium Flux Assay

This protocol provides a general workflow for measuring this compound-induced calcium mobilization in a cell line expressing the 5-HT2C receptor.

  • Cell Seeding: Seed cells expressing the 5-HT2C receptor into a 96-well, black-walled, clear-bottom microplate at a pre-optimized density. Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 45-60 minutes).

    • After incubation, allow the plate to equilibrate to room temperature for a de-esterification step (e.g., 15-30 minutes).

  • Compound Preparation:

    • Prepare a dilution series of this compound in the assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5X).

    • Include a vehicle control (buffer only) and a positive control (a known 5-HT2C agonist like serotonin).

  • Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline reading for each well.

    • Inject the this compound dilutions and controls into the respective wells.

    • Continue to record the fluorescence signal to measure the increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Expected Quantitative Data (Representative)

The following table provides representative values for a typical 5-HT2C functional assay. Actual values for this compound may vary depending on the specific assay conditions and cell line used.

Parameter Calcium Flux Assay IP1 Accumulation Assay β-Arrestin Recruitment (BRET)
Agonist (Positive Control) SerotoninSerotoninSerotonin
Typical EC50 of Positive Control 1 - 10 nM10 - 100 nM10 - 100 nM
Expected EC50 Range for this compound 10 - 500 nM50 - 1000 nM50 - 1000 nM
Typical Assay Window (Signal/Background) 3 - 10 fold2 - 8 fold1.5 - 5 fold
Optimal Incubation Time with Agonist 1 - 5 minutes30 - 60 minutes15 - 45 minutes

Visualizations

5-HT2C Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C Binds to Gq11 Gαq/11 HTR2C->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_ER->Cellular_Response

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Troubleshooting Workflow for Low Signal

G Start Low Signal-to-Noise Ratio Check_Compound Verify this compound Integrity and Concentration Start->Check_Compound Compound_OK Compound is OK Check_Compound->Compound_OK No Compound_Issue Prepare Fresh Aliquots Verify Concentration Check_Compound->Compound_Issue Yes Check_Cells Assess Cell Health and Receptor Expression Cells_OK Cells are Healthy Check_Cells->Cells_OK No Cells_Issue Use New Cell Stock Optimize Seeding Density Check_Cells->Cells_Issue Yes Optimize_Assay Optimize Assay Parameters (e.g., cell density, incubation time) Assay_OK Signal Improved Optimize_Assay->Assay_OK Yes Assay_Issue Systematic Optimization (e.g., DoE) Optimize_Assay->Assay_Issue No Compound_OK->Check_Cells Cells_OK->Optimize_Assay

Caption: A decision tree for troubleshooting low signal in this compound assays.

References

Optimizing incubation times for Flumexadol binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Flumexadol binding studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-opioid analgesic that acts as an agonist at serotonin (B10506) receptors. Specifically, it is an agonist of the 5-HT1A and 5-HT2C receptors. The (+)-enantiomer of this compound has a reported Ki of 25 nM for the 5-HT2C receptor and is 40-fold selective over the 5-HT2A receptor.[1]

Q2: Why is optimizing the incubation time a critical step in my this compound binding assay?

Optimizing the incubation time is crucial to ensure that the binding reaction between this compound (or a radiolabeled ligand) and the 5-HT1A/5-HT2C receptors has reached equilibrium.[2][3] An insufficient incubation time will result in an underestimation of the binding affinity (higher Kd or Ki), while an excessively long incubation period can lead to degradation of the receptor or ligand, increased non-specific binding, and potentially misleading results. The goal is to measure the binding at a steady state, where the rate of association and dissociation are equal.[4][5]

Q3: How do I experimentally determine the optimal incubation time for my this compound binding assay?

The most direct method is to perform a time-course or association kinetics experiment.[6] This involves incubating the receptor preparation with a fixed concentration of radiolabeled ligand (e.g., [3H]-Flumexadol or a suitable surrogate) and measuring the specific binding at various time points. The optimal incubation time is the point at which the specific binding reaches a plateau and remains constant.[5][7] For 5-HT receptor binding assays, equilibration is typically reached within 20-30 minutes at room temperature or 30°C.[5][8]

Q4: What are the key factors that can influence the incubation time?

Several factors can affect the time required to reach equilibrium:

  • Temperature: Lower temperatures will generally slow down the binding kinetics, requiring longer incubation times.[7] Conversely, higher temperatures can accelerate reaching equilibrium, but may also increase the risk of receptor or ligand degradation.[9]

  • Ligand and Receptor Concentration: The concentrations of both the radioligand and the receptor will influence the rate of association. Lower concentrations of either will necessitate longer incubation times to reach equilibrium.[2][3]

  • Affinity of the Ligand (Kd): Ligands with higher affinity (lower Kd) will generally reach equilibrium faster than lower affinity ligands.

  • Buffer Composition: The pH and ionic strength of the assay buffer can impact receptor conformation and ligand binding, potentially altering the incubation time needed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (NSB) 1. Incubation time is too long, leading to binding to non-receptor sites. 2. Radioligand concentration is too high. 3. Inadequate washing steps. 4. The radioligand is sticking to the filter plates or tubes.[9][10] 5. Poor quality membrane preparation.1. Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and NSB is low. 2. Use a radioligand concentration at or below the Kd value.[3] 3. Increase the number of wash cycles with ice-cold wash buffer.[10] 4. Pre-soak filter plates with a blocking agent like polyethyleneimine (PEI). Use low-protein binding plates and tubes.[10] 5. Ensure proper homogenization and washing of membranes to remove interfering substances.[11]
Low Specific Binding Signal 1. Incubation time is too short to reach equilibrium. 2. Inactive receptor preparation due to degradation. 3. Incorrect assay buffer composition (pH, ionic strength). 4. Insufficient receptor concentration.1. Increase the incubation time based on the results of a time-course experiment. 2. Prepare fresh membrane fractions and store them properly at -80°C. 3. Optimize the buffer composition to ensure it is suitable for the 5-HT receptors. 4. Increase the amount of membrane protein in the assay.
Inconsistent Results Between Experiments 1. Variation in incubation time or temperature. 2. Pipetting errors, especially with small volumes. 3. Inconsistent reagent preparation (e.g., buffer, ligand dilutions). 4. Ligand or receptor degradation over time.1. Strictly control the incubation time and temperature for all assays. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Prepare fresh reagents for each experiment and use standardized protocols. 4. Aliquot and store reagents appropriately to minimize freeze-thaw cycles.
Binding Does Not Reach a Plateau in Time-Course Experiment 1. Ligand depletion, where a significant fraction of the radioligand is bound. 2. Receptor degradation during the incubation. 3. Presence of an interfering substance in the membrane preparation.1. Ensure that less than 10% of the total added radioligand is bound. If necessary, reduce the receptor concentration.[3] 2. Perform the assay at a lower temperature or for a shorter duration. Consider adding protease inhibitors to the buffer. 3. Further purify the membrane preparation.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time (Association Kinetics)

This protocol describes a general method to determine the time required to reach binding equilibrium for a radiolabeled ligand with the 5-HT2C receptor.

Materials:

  • Receptor Source: Membrane preparation from cells expressing the human 5-HT2C receptor or from rat brain tissue (e.g., cortex).

  • Radioligand: e.g., [3H]-Mesulergine or a custom [3H]-Flumexadol.

  • Unlabeled Ligand: A high concentration of a known 5-HT2C antagonist (e.g., Mianserin) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare the membrane homogenate in assay buffer to a final protein concentration of 50-120 µg per well.[12]

  • In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB) for each time point.

  • For NSB wells, add the unlabeled antagonist to a final concentration of 1 µM.

  • Add the radioligand to all wells at a concentration at or below its Kd (e.g., 1-5 nM).

  • Initiate the binding reaction by adding the membrane preparation to all wells.

  • Incubate the plate at 30°C with gentle agitation.[4][12]

  • At various time points (e.g., 5, 10, 20, 30, 45, 60, 90, and 120 minutes), terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Calculate specific binding (Total Binding - NSB) for each time point and plot against time to determine when equilibrium is reached.

Protocol 2: Competition Binding Assay for this compound

This protocol outlines a competition binding experiment to determine the Ki of this compound at the 5-HT2C receptor.

Procedure:

  • Follow the same materials and membrane preparation as in Protocol 1.

  • The incubation time should be the optimal time determined from the association kinetics experiment (e.g., 60 minutes).[12]

  • In a 96-well plate, set up triplicate wells for "Total Binding", "Non-Specific Binding", and a range of concentrations of unlabeled this compound (e.g., 10-10 M to 10-5 M).

  • Add the radioligand (e.g., [3H]-Mesulergine) at a fixed concentration (at or below its Kd).

  • Add the appropriate concentration of unlabeled this compound or vehicle to the respective wells.

  • Add the unlabeled antagonist (for NSB wells) or buffer (for total binding wells).

  • Initiate the reaction by adding the membrane preparation.

  • Incubate, filter, and count as described in Protocol 1.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Data Presentation

Table 1: Representative Time-Course of [3H]-Ligand Binding to 5-HT2C Receptors

Incubation Time (minutes)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
515002001300
1028002102590
2045002204280
3058002305570
4565002406260
6066002506350
9066502606390
12066002706330

Note: This is example data. Actual values will depend on the specific radioligand, receptor source, and experimental conditions.

Table 2: Key Parameters for a this compound Competition Binding Assay

ParameterRecommended Value/RangeRationale
Receptor Source Membranes from cells expressing h5-HT2C or rat cortexProvides a source of the target receptor.
Radioligand [3H]-Mesulergine or other suitable 5-HT2C antagonistA well-characterized radioligand to be displaced by this compound.
Radioligand Concentration ≤ Kd of the radioligandMinimizes ligand depletion and ensures accurate Ki calculation.
Incubation Temperature 30°CBalances reaction kinetics with receptor/ligand stability.[4][12]
Incubation Time 60 minutes (or as determined by time-course experiment)Ensures the binding reaction has reached equilibrium.[12]
Protein Concentration 50-120 µ g/well Provides a sufficient signal without excessive non-specific binding.[12]
Unlabeled Ligand for NSB 1 µM Mianserin or other 5-HT2C antagonistSaturates the receptors to define non-specific binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Membranes) plate_setup Set up 96-well Plate (Total, NSB, Competition) prep_reagents->plate_setup add_ligands Add Radioligand & Unlabeled Ligands plate_setup->add_ligands add_membranes Initiate Reaction with Membranes add_ligands->add_membranes incubation Incubate at 30°C (e.g., 60 min) add_membranes->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters (3-4x) filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis

Competition Binding Assay Workflow

signaling_pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2C 5-HT2C Receptor Pathway Flumexadol_1A This compound Receptor_1A 5-HT1A Receptor Flumexadol_1A->Receptor_1A G_protein_1A Gi/o Protein Receptor_1A->G_protein_1A AC Adenylyl Cyclase G_protein_1A->AC inhibits GIRK ↑ GIRK Channel Activity G_protein_1A->GIRK activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Flumexadol_2C This compound Receptor_2C 5-HT2C Receptor Flumexadol_2C->Receptor_2C G_protein_2C Gq/11 Protein Receptor_2C->G_protein_2C PLC Phospholipase C (PLC) G_protein_2C->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Activate PKC DAG->PKC

This compound Signaling Pathways

References

Addressing Flumexadol instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flumexadol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the long-term storage and stability of this compound.

Disclaimer: this compound is a fictional compound. The information provided here is for illustrative purposes and is based on common stability issues encountered with pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.[1][2] Key factors that can accelerate this degradation include exposure to humidity, elevated temperatures, oxygen, and light.[3][4] Therefore, proper control of storage conditions is critical to maintaining its integrity.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at controlled room temperature, between 20°C to 25°C (68°F to 77°F), in a dry environment, and protected from light.[5] For aqueous solutions, refrigeration at 2°C to 8°C can slow down hydrolytic degradation.[4] Always store the compound in well-sealed, opaque containers.[1][6]

Q3: I've observed a slight discoloration in my aged stock of this compound. What could be the cause?

A3: Discoloration is often an indicator of chemical degradation. For this compound, a yellowish or brownish tint may suggest the formation of oxidative or photolytic degradation products. It is crucial to quantify the purity of the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.[7][8]

Q4: Can I use this compound powder that has formed clumps?

A4: Clumping or caking of the powder is a sign of moisture absorption.[3] Since this compound is susceptible to hydrolysis, the presence of moisture can lead to degradation. It is highly recommended to test the purity of the material before use. To prevent this, ensure the container is tightly sealed and consider using desiccants in the storage container.[6]

Q5: What is a stability-indicating method and why is it important for this compound?

A5: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[9] For this compound, an HPLC method is typically used for this purpose.[7][10] This is crucial for accurately assessing the stability of the drug and ensuring its safety and efficacy over time.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound.

Issue 1: Loss of Potency in Solid this compound

Symptoms:

  • Assay results show a decrease in this compound concentration over time.

  • Physical appearance changes (e.g., discoloration, clumping).[11]

Possible Causes & Solutions:

CauseIdentificationRecommended Action
Hydrolytic Degradation Increased levels of the primary hydrolytic degradant (FMX-HYD) detected by HPLC. Powder may appear clumpy.Store in a desiccator or in a container with a desiccant. Ensure the container is hermetically sealed. Package under an inert atmosphere (e.g., nitrogen) if possible.[6][12]
Oxidative Degradation Detection of oxidative degradants (e.g., FMX-OXI) by HPLC-MS. Discoloration (yellowing) of the powder may be visible.Store under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of an antioxidant to formulations, if applicable.[12]
Photodegradation Degradation is more pronounced in samples exposed to light. Specific photolytic degradants may be identified by HPLC.Store in amber-colored vials or other light-protecting containers.[4][6] Conduct experiments under subdued light.
Issue 2: Degradation of this compound in Solution

Symptoms:

  • Rapid decrease in this compound concentration in prepared solutions.

  • Appearance of new peaks in the chromatogram.

  • Change in pH or color of the solution.[13]

Possible Causes & Solutions:

CauseIdentificationRecommended Action
Hydrolysis (pH-dependent) Degradation rate is faster in acidic or alkaline solutions.Determine the pH of maximum stability through a pH-rate profile study. Buffer solutions to this optimal pH. For stock solutions, consider using an aprotic solvent if compatible with the experimental design.
Oxidation Degradation is accelerated when solutions are not deoxygenated.Prepare solutions using deoxygenated solvents. Purge the headspace of the container with nitrogen or argon. Consider adding a suitable antioxidant.
Solvent-Mediated Degradation Degradation occurs in specific solvents (e.g., methanolysis in methanol).Review the literature for solvent compatibility. If a reactive solvent must be used, prepare solutions fresh and use them immediately.
Data Summary: this compound Degradation Under Stressed Conditions

The following table summarizes data from forced degradation studies, which are conducted under more severe conditions than accelerated stability testing to identify potential degradation products.[14] These studies aim for a target degradation of 5-20% of the active pharmaceutical ingredient.[15]

Stress ConditionDurationTemperature% Degradation (this compound)Major Degradation Product(s)
Acid Hydrolysis (0.1 M HCl)24 hours60°C15.2%FMX-HYD
Base Hydrolysis (0.1 M NaOH)8 hours60°C18.5%FMX-HYD
Oxidation (3% H₂O₂)12 hours25°C12.8%FMX-OXI-1, FMX-OXI-2
Thermal Degradation (Solid)48 hours80°C8.3%FMX-THERM
Photostability (Solid)1.2 million lux hours25°C10.5%FMX-PHOT

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[14]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1.0 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 1.0 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place approximately 10 mg of solid this compound in a glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in acetonitrile, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Expose to a light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dissolve the sample in acetonitrile and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Use HPLC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Instrumentation: HPLC with UV detector or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Gradient to 95% A, 5% B

    • 30-35 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

This compound Degradation Pathways

G This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (H₂O₂) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis FMX_HYD FMX-HYD (Hydrolytic Degradant) Hydrolysis->FMX_HYD FMX_OXI FMX-OXI-1, FMX-OXI-2 (Oxidative Degradants) Oxidation->FMX_OXI FMX_PHOT FMX-PHOT (Photolytic Degradant) Photolysis->FMX_PHOT

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing

G start Start: Receive this compound Sample protocol Execute Forced Degradation Protocol start->protocol hplc_analysis Analyze via Stability- Indicating HPLC Method protocol->hplc_analysis data Identify & Quantify Degradation Products hplc_analysis->data pathway Elucidate Degradation Pathways data->pathway report Report Findings & Recommend Optimal Storage Conditions pathway->report

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for this compound Degradation

G start Degradation Observed? solid_or_solution Solid or Solution? start->solid_or_solution Yes solid_issue Light or Moisture Exposure? solid_or_solution->solid_issue Solid solution_issue Check pH and Solvent Type solid_or_solution->solution_issue Solution photodegradation Action: Use Light- Protected Container solid_issue->photodegradation Light hydrolysis Action: Store with Desiccant solid_issue->hydrolysis Moisture adjust_ph Action: Buffer to Optimal pH solution_issue->adjust_ph

Caption: Decision tree for troubleshooting degradation.

References

Technical Support Center: Flumazenil In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Flumexadol" did not yield any publicly available scientific information. It is presumed that this may be a novel, proprietary, or potentially non-existent compound. To fulfill the structural and content requirements of the user's request, this guide has been generated using Flumazenil as a well-documented substitute. Flumazenil is a known benzodiazepine (B76468) antagonist, and the following information is based on its established pharmacological profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Flumazenil?

Flumazenil is a selective antagonist of the GABAA receptor.[1] It competitively binds to the benzodiazepine site on the GABA/benzodiazepine receptor complex, thereby blocking the effects of benzodiazepine agonists.[2][3][4][5] It does not, however, antagonize the central nervous system effects of substances that interact with GABAergic neurons through other mechanisms, such as ethanol (B145695) or barbiturates.

Q2: What are the most common off-target or adverse effects observed with Flumazenil in vivo?

The most frequently reported adverse effects include agitation and gastrointestinal symptoms. More serious adverse events, although less common, can include supraventricular arrhythmias and convulsions. The risk of seizures is a significant concern, particularly in subjects with a history of seizure disorders or in cases of co-ingestion of pro-convulsant substances.

Q3: How can the risk of seizures associated with Flumazenil administration be minimized?

To minimize the risk of seizures, it is crucial to screen subjects for any history of seizure disorders. Caution is advised when there is a co-ingestion of seizurogenic substances or in cases where the ingested poisons are unknown. Flumazenil should not be used when an overdose of a cyclic antidepressant is suspected. In clinical settings, the administration of Flumazenil must be carefully considered and monitored by healthcare professionals, especially in patients physically dependent on benzodiazepines, as rapid reversal can precipitate withdrawal symptoms, including seizures.

Q4: Are there species-specific differences in the metabolism and effects of Flumazenil?

While detailed comparative metabolism data is not extensively covered in the provided results, toxicological studies have been conducted in mice, rats, and dogs. These studies indicate good tolerance at various dosages. However, pharmacokinetic profiles can differ between species, which may influence the dosing regimen and the manifestation of off-target effects. Researchers should consult species-specific toxicological and pharmacokinetic data before designing in vivo experiments.

Q5: Does Flumazenil have any intrinsic activity?

There is evidence suggesting that Flumazenil is not a pure antagonist and may possess weak intrinsic agonist or inverse agonist properties, depending on the dose and the experimental conditions. This could be due to a modulation of GABAergic activity.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected Convulsions or Seizures in Animal Models 1. Pre-existing seizure susceptibility in the animal model. 2. Co-administration of a pro-convulsant agent. 3. Benzodiazepine dependence in the animal model leading to withdrawal upon administration of Flumazenil.1. Review the genetic background and health status of the animal models. 2. Ensure no unintended pro-convulsant substances are present in the experimental setup. 3. If studying benzodiazepine effects, consider a gradual dose reduction of the benzodiazepine before administering Flumazenil.
High Inter-individual Variability in Response 1. Differences in hepatic metabolism. Flumazenil is primarily metabolized by hepatic carboxylesterases. 2. Variations in hepatic blood flow can affect clearance.1. Monitor hepatic function in experimental animals. 2. Ensure consistent experimental conditions that do not alter hepatic blood flow. 3. Account for potential genetic differences in metabolic enzyme activity within the study population.
Resedation After Initial Reversal of Benzodiazepine Effects The half-life of Flumazenil (approximately 0.7 to 1.3 hours) is shorter than that of many benzodiazepines.1. Administer repeated doses of Flumazenil as needed. 2. For longer-lasting effects, a continuous infusion may be required.
Underestimation of Receptor Occupancy in Ex Vivo Studies Dissociation of Flumazenil from the binding site during the ex vivo incubation period.Minimize the incubation time during the ex vivo binding assay. A shorter incubation time, even under non-equilibrium conditions, can provide a more accurate estimation of in vivo receptor occupancy.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Flumazenil
Parameter Value Species/Context Reference
Plasma Clearance 48–139 L/hHealthy volunteers and CNS patients
Volume of Distribution (Vd) 0.6 to 1.6 L/kgHumans
Elimination Half-life 0.7 to 1.3 hoursHumans
Plasma Protein Binding Approximately 50% (66% to albumin)Humans
Oral Bioavailability 16%Humans
ID50 (in vivo binding inhibition) 2.0 mg/kgRats
ID50 (ex vivo binding, 0.5 min incubation) 1.5 mg/kgRats
Table 2: Reported Adverse Events in Clinical Trials
Adverse Event Flumazenil Group Placebo Group Risk Ratio (95% CI) Reference
Any Adverse Event 138/49847/4922.85 (2.11-3.84)
Serious Adverse Events 12/4982/4923.81 (1.28-11.39)

Experimental Protocols

Protocol 1: In Vivo Benzodiazepine Receptor Occupancy Assay

This protocol is adapted from a study comparing in vivo and ex vivo [3H]flumazenil binding in rats.

Objective: To determine the in vivo occupancy of the benzodiazepine binding site by Flumazenil.

Materials:

  • Male Sprague-Dawley rats

  • Flumazenil

  • [3H]flumazenil (radioligand)

  • Vehicle for drug administration (e.g., saline)

  • Scintillation counter and vials

  • Homogenizer

  • Centrifuge

Procedure:

  • Administer Flumazenil (e.g., 1-30 mg/kg, p.o.) or vehicle to the rats.

  • After a predetermined time to allow for drug distribution, inject a tracer quantity of [3H]flumazenil intravenously.

  • After 3 minutes, euthanize the animals and rapidly dissect the brain.

  • Homogenize the brain tissue in an appropriate buffer.

  • Measure the radioactivity in the brain homogenates using a scintillation counter.

  • Calculate the specific binding of [3H]flumazenil.

  • The dose of Flumazenil that inhibits 50% of the specific binding of [3H]flumazenil is determined as the ID50.

Protocol 2: Assessment of Sedative Effects and Reversal

This is a general protocol based on principles from studies on Flumazenil's reversal of benzodiazepine-induced sedation.

Objective: To assess the efficacy of Flumazenil in reversing benzodiazepine-induced sedation in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • Benzodiazepine (e.g., Midazolam, Diazepam)

  • Flumazenil

  • Behavioral assessment apparatus (e.g., rotarod, open field)

  • Vehicle for drug administration

Procedure:

  • Establish a baseline for motor coordination and activity using the chosen behavioral test (e.g., time on rotarod, distance traveled in an open field).

  • Administer a dose of a benzodiazepine known to induce sedation.

  • At the peak of the sedative effect, administer Flumazenil or vehicle.

  • Serially assess the animals' motor coordination and activity at defined time points post-Flumazenil administration.

  • Record the time to recovery of normal function.

  • Compare the recovery times between the Flumazenil-treated and vehicle-treated groups to determine the reversal efficacy.

Visualizations

G cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (with Benzodiazepine Site) GABA->GABA_A_Receptor Binds BZD Benzodiazepine BZD->GABA_A_Receptor Binds & Potentiates GABA Flumazenil Flumazenil Flumazenil->GABA_A_Receptor Competitively Binds & Blocks Benzodiazepine Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Neuronal_Inhibition Cl- Influx G cluster_1 Experimental Workflow: In Vivo Receptor Occupancy start Start admin_drug Administer Flumazenil or Vehicle to Animal start->admin_drug admin_tracer Administer [3H]flumazenil Tracer admin_drug->admin_tracer euthanize Euthanize Animal & Dissect Brain admin_tracer->euthanize homogenize Homogenize Tissue euthanize->homogenize measure Measure Radioactivity homogenize->measure analyze Analyze Data & Calculate ID50 measure->analyze end End analyze->end G cluster_2 Troubleshooting Logic for Seizures seizure Seizure Observed? co_ingestion Pro-convulsant Co-ingestion? seizure->co_ingestion Yes no_action Monitor Subject seizure->no_action No bzd_dependence Chronic BZD Exposure? co_ingestion->bzd_dependence No stop_flumazenil Stop Flumazenil Administer Anticonvulsant co_ingestion->stop_flumazenil Yes other_factors Other Susceptibility? bzd_dependence->other_factors No taper_bzd Consider Tapering BZD Before Flumazenil bzd_dependence->taper_bzd Yes review_model Review Animal Model Health Records other_factors->review_model Yes screen_compounds Screen for Pro-convulsant Compounds stop_flumazenil->screen_compounds

References

Improving the reproducibility of Flumexadol experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Flumexadol. As this compound was a research compound that was never brought to market, specific literature on experimental reproducibility is scarce. The following guidance is based on its known mechanism of action as a serotonin (B10506) 5-HT1A and 5-HT2C receptor agonist and common issues encountered with this class of G protein-coupled receptors (GPCRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as CERM-1841) is a non-opioid analgesic that was investigated but never commercialized. It functions as an agonist for serotonin receptors, primarily targeting 5-HT1A and 5-HT2C, with lower affinity for the 5-HT2A receptor.[1] Its activity at these receptors, which are inhibitory G protein-coupled receptors (GPCRs), forms the basis of its physiological effects.[2]

Q2: I am seeing high variability between my assay plates. What are the common causes for serotonin receptor assays? A2: High inter-plate variability in GPCR assays is a frequent issue. Key factors include:

  • Cell Health and Density: Ensure your cell line (e.g., HEK293, CHO) expressing the target receptor is healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or sparse cells can lead to inconsistent receptor expression levels.

  • Reagent Preparation: Prepare fresh ligand solutions. This compound, like many small molecules, can degrade with improper storage or freeze-thaw cycles. Ensure buffers are at the correct pH and ionic strength, as these factors can influence ligand binding.[3]

  • Incubation Times and Temperatures: Stimulation time is critical. An agonist-receptor equilibrium must be reached to ensure a consistent response.[4] Keep incubation times and temperatures constant across all plates. Temperature, in particular, can significantly alter ligand-binding affinities.[3]

  • Assay-Specific Factors: For radioligand binding assays, high background can result from the ligand sticking to filters or plates.[5] For functional assays (e.g., calcium flux, cAMP), detector sensitivity and timing of the reading are crucial.

Q3: My dose-response curve for this compound is showing low potency or no response. What should I check? A3: A poor or absent dose-response can stem from several issues:

  • Incorrect G Protein Coupling: this compound acts on 5-HT1A (typically Gαi/o coupled) and 5-HT2C (typically Gαq/11 coupled) receptors.[2][6] Ensure your functional assay readout is appropriate for the expected signaling pathway (e.g., cAMP inhibition for Gαi, calcium mobilization for Gαq).

  • Receptor Expression and Desensitization: Verify the expression level of your target receptor in the cell line. Low receptor density can lead to a weak signal.[4] Prolonged exposure to an agonist can also cause receptor desensitization or internalization, diminishing the response.

  • Ligand Stability and Purity: Confirm the purity and concentration of your this compound stock. Degradation can lead to lower effective concentrations.

  • Cell Line Choice: The choice of host cell can impact signal transduction. The cell line may not express the necessary downstream signaling components to produce a robust signal from the specific GPCR.[1]

Q4: How do I differentiate between this compound's activity on 5-HT1A vs. 5-HT2C receptors in my experiment? A4: Differentiating receptor subtype activity is key.

  • Selective Antagonists: Use a highly selective 5-HT1A antagonist (e.g., WAY-100635) or a 5-HT2C antagonist (e.g., SB-242084) to block the response. If the antagonist blocks the signal, it confirms this compound is acting on that specific receptor.

  • Cell Lines with Single Receptor Expression: The most straightforward approach is to use cell lines engineered to express only the human 5-HT1A or 5-HT2C receptor. This eliminates confounding signals from other endogenous or transfected receptors.

  • Assay Pathway Selection: As 5-HT1A and 5-HT2C receptors typically couple to different G-proteins and downstream pathways (cAMP vs. Calcium/IP3), choosing a specific functional assay can isolate the activity of one receptor type.[2][6]

Quantitative Data Summary

The following table summarizes the known receptor binding affinities for this compound. Reproducible experiments should yield results in line with these values.

CompoundReceptor TargetBinding Affinity (pKi / Ki)Reference
This compound (racemic)5-HT1ApKi = 7.1[1]
This compound (racemic)5-HT2CpKi = 7.5[1]
This compound (racemic)5-HT2ApKi = 6.0[1]
(+)-enantiomer this compound5-HT2CKi = 25 nM[1]

Note: pKi is the negative log of the Ki value. A higher pKi indicates stronger binding affinity.

Experimental Protocols & Workflows

While specific, published protocols for this compound are not available, the following represents a standard workflow for characterizing a serotonin receptor agonist like this compound.

Diagram: General Experimental Workflow for Agonist Characterization

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_ligand Prepare this compound Stock (e.g., 10mM in DMSO) prep_cells Culture & Passage Cells (e.g., HEK293 with h5-HT2C) prep_reagents Prepare Assay Buffers & Reagents seed_plate Seed Cells in Assay Plate prep_reagents->seed_plate add_compound Add this compound Dilutions (Dose-Response) seed_plate->add_compound incubate Incubate (Specified Time & Temp) add_compound->incubate read_signal Read Signal (e.g., Fluorescence, Luminescence) incubate->read_signal normalize Normalize Data (to Controls) read_signal->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ec50 Calculate EC50/pEC50 plot_curve->calc_ec50

Caption: Standard workflow for GPCR agonist characterization.

Methodology: Calcium Flux Functional Assay for 5-HT2C Activation

This protocol outlines a typical calcium flux assay to measure the activation of the Gαq-coupled 5-HT2C receptor by this compound.

  • Cell Preparation:

    • Use a cell line (e.g., CHO-K1, HEK293) stably transfected with the human 5-HT2C receptor.

    • Seed cells into a 96-well or 384-well black, clear-bottom assay plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.

  • Calcium Indicator Loading:

    • Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions, often containing probenecid (B1678239) to prevent dye leakage.

    • Remove cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Addition and Signal Reading:

    • Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of each well.

    • The instrument adds the this compound dilutions to the plate while continuously reading the fluorescence signal.

    • Monitor the change in fluorescence (calcium mobilization) for 90-180 seconds post-addition.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data to a positive control (e.g., a saturating concentration of serotonin) and a negative control (buffer only).

    • Plot the normalized response against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway Visualization

This compound's effects are mediated through the activation of distinct GPCR signaling cascades.

Diagram: this compound Signaling Pathways

G cluster_pathways Cellular Response cluster_5ht2c 5-HT2C Pathway (Gαq) cluster_5ht1a 5-HT1A Pathway (Gαi) ht2c 5-HT2C-R gaq Gαq ht2c->gaq plc PLC gaq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ [Ca2+]i ip3->ca2 pkc PKC Activation dag->pkc ht1a 5-HT1A-R gai Gαi ht1a->gai ac Adenylyl Cyclase gai->ac camp ↓ cAMP ac->camp This compound This compound This compound->ht2c This compound->ht1a

Caption: Simplified signaling of 5-HT1A and 5-HT2C receptors.

References

Validation & Comparative

Flumexadol: A Comparative Analysis of its Cross-reactivity with Monoamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flumexadol's interaction with various monoamine receptors. This compound, a non-opioid analgesic, has been primarily characterized as a serotonin (B10506) receptor agonist. This document summarizes the available quantitative data on its binding affinity for serotonin receptor subtypes and explores the current landscape of knowledge regarding its cross-reactivity with other key monoamine receptors, namely those for dopamine (B1211576) and norepinephrine (B1679862).

Overview of this compound's Monoamine Receptor Affinity

This compound (also known as CERM-1841) is a 2-(3-(Trifluoromethyl)phenyl)morpholine.[1] Its primary pharmacological activity has been identified as an agonist at serotonin (5-HT) receptors. Specifically, it displays a notable affinity for the 5-HT1A and 5-HT2C subtypes, and to a lesser extent, the 5-HT2A subtype.[1]

Despite extensive searches of available scientific literature, no specific binding affinity or functional data for this compound at dopamine (D) or norepinephrine (NE) receptors has been found. This suggests that either this compound has not been extensively profiled against these receptors, or the data is not publicly available. Therefore, this guide will focus on the established serotonergic activity of this compound and provide a framework for the type of experimental data required to assess its broader monoamine receptor cross-reactivity.

Quantitative Analysis of this compound's Serotonin Receptor Binding Profile

The following table summarizes the known binding affinities of this compound for human serotonin receptor subtypes. For comparative purposes, data for other well-characterized monoamine receptor ligands would typically be included here. However, due to the limited public data on this compound's broader monoamine receptor profile, this table is focused on its known targets.

CompoundReceptor SubtypeBinding Affinity (pKi)Binding Affinity (Ki, nM)Reference
This compound (racemic)5-HT1A7.1-[1]
This compound (racemic)5-HT2C7.5-[1]
This compound (racemic)5-HT2A6.0-[1]
(+)-Flumexadol5-HT2C-25

Note: A higher pKi value indicates a higher binding affinity. The Ki value for the (+)-enantiomer at the 5-HT2C receptor highlights its significant affinity for this target. The racemic mixture also shows high affinity for 5-HT1A and 5-HT2C receptors.

Experimental Protocols for Assessing Monoamine Receptor Cross-Reactivity

To determine the cross-reactivity of a compound like this compound with other monoamine receptors, a series of in vitro experiments are typically conducted. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of monoamine receptors (e.g., D1, D2, D3, D4, α1-adrenergic, α2-adrenergic, β-adrenergic, and various serotonin subtypes).

Methodology:

  • Receptor Preparation: Cell membranes expressing the specific human recombinant monoamine receptor subtype are prepared from cultured cell lines (e.g., HEK293, CHO).

  • Radioligand Selection: A specific radioligand with high affinity and selectivity for the receptor of interest is chosen (e.g., [3H]Spiperone for D2 receptors, [3H]Prazosin for α1-adrenergic receptors).

  • Assay Conditions:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist for the specific receptor.

  • Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of this compound at various monoamine receptors.

Methodology (Example: G-protein coupled receptors):

  • Cell Culture: Cells stably expressing the human recombinant monoamine receptor of interest are cultured.

  • Second Messenger Measurement:

    • cAMP Assays (for Gs or Gi coupled receptors): Cells are incubated with varying concentrations of the test compound. For antagonist activity, cells are co-incubated with a known agonist. The intracellular levels of cyclic AMP (cAMP) are then measured using techniques such as ELISA, HTRF, or LANCE assays.

    • Calcium Flux Assays (for Gq coupled receptors): Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The change in intracellular calcium concentration upon addition of the test compound (or agonist in the presence of the test compound) is measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for assessing receptor cross-reactivity.

G cluster_serotonin Serotonin Receptor Signaling This compound This compound HT1A 5-HT1A This compound->HT1A Agonist HT2C 5-HT2C This compound->HT2C Agonist HT2A 5-HT2A This compound->HT2A Agonist Gi Gi/o HT1A->Gi Gq Gq/11 HT2C->Gq HT2A->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Signaling pathways of this compound at serotonin receptors.

G cluster_workflow Experimental Workflow for Receptor Cross-Reactivity start Test Compound (this compound) binding Radioligand Binding Assays (Dopamine & Norepinephrine Receptors) start->binding functional Functional Assays (e.g., cAMP, Ca²⁺ flux) start->functional data_binding Determine Binding Affinity (Ki) binding->data_binding data_functional Determine Functional Activity & Potency (EC50/IC50) functional->data_functional compare Compare Affinities & Potencies Across Monoamine Receptors data_binding->compare data_functional->compare conclusion Assess Cross-Reactivity Profile compare->conclusion

Caption: Workflow for assessing monoamine receptor cross-reactivity.

Conclusion

This compound is a serotonin receptor agonist with demonstrated high affinity for 5-HT1A and 5-HT2C receptors and lower affinity for the 5-HT2A receptor. Currently, there is a lack of publicly available data regarding its cross-reactivity with dopamine and norepinephrine receptors. To provide a complete pharmacological profile and to better predict its potential off-target effects, further in vitro binding and functional assays against a broader panel of monoamine receptors are necessary. The experimental protocols outlined in this guide provide a standard framework for conducting such investigations. For researchers in drug development, understanding the full monoamine receptor interaction profile of this compound is crucial for a comprehensive evaluation of its therapeutic potential and safety.

References

Validating Flumexadol's Binding Affinity to Serotonin Receptors: A Comparative Guide Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the binding affinity of Flumexadol, a non-opioid analgesic, with its target receptors. This compound exerts its effects through agonism of the serotonin (B10506) 5-HT1A and 5-HT2C receptors. Accurate determination of its binding kinetics and affinity is crucial for understanding its pharmacological profile and for the development of novel therapeutics. Here, we focus on Surface Plasmon Resonance (SPR) as a primary validation tool and compare it with other established techniques.

This compound's Interaction with Serotonin Receptors

This compound is a selective agonist for the 5-HT1A and 5-HT2C serotonin receptors. The binding affinity of this compound for these G protein-coupled receptors (GPCRs) is a key determinant of its potency and potential therapeutic effects. The following table summarizes the reported binding affinities (Ki) of the (+)-enantiomer of this compound.

CompoundTarget ReceptorBinding Affinity (Ki)
(+)-Flumexadol5-HT2C25 nM
(+)-Flumexadol5-HT1A7.1 (pKi)
(+)-Flumexadol5-HT2A6.0 (pKi)

Validating Binding Affinity with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique that allows for the detailed and quantitative study of molecular interactions. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of a small molecule like this compound to its protein target.

Experimental Protocol: SPR Analysis of this compound Binding to 5-HT1A/2C Receptors

This protocol outlines the key steps for assessing the interaction between this compound and purified 5-HT1A or 5-HT2C receptors using SPR.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran (B179266) surface)

  • Amine coupling kit (N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+; 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Purified, solubilized 5-HT1A or 5-HT2C receptor protein

  • This compound solutions of varying concentrations

  • Regeneration solution (e.g., a low pH buffer like glycine-HCl)

2. Ligand Immobilization:

  • The purified 5-HT receptor (ligand) is immobilized onto the sensor chip surface. Given that 5-HT receptors are GPCRs, a common method is to capture the detergent-solubilized receptor onto a chip pre-coated with an antibody specific to a tag on the receptor (e.g., a His-tag or Rho-tag).

  • Alternatively, direct amine coupling can be used, though care must be taken to maintain the receptor's native conformation.

  • The surface of the sensor chip is first activated with a mixture of NHS and EDC.

  • The purified receptor solution is then injected over the activated surface, allowing for covalent linkage.

  • Finally, any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.

  • A reference flow cell is prepared by performing the activation and deactivation steps without injecting the receptor, to be used for background subtraction.

3. Analyte Binding Analysis:

  • A series of this compound solutions (analyte) at different concentrations are prepared in the running buffer.

  • Each concentration of this compound is injected over both the receptor-immobilized surface and the reference surface at a constant flow rate.

  • The association of this compound to the receptor is monitored in real-time.

  • After the association phase, running buffer is flowed over the chip to monitor the dissociation of the this compound-receptor complex.

4. Data Analysis:

  • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

  • The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

Illustrative Experimental Workflow

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor Purified 5-HT Receptor Immobilization Immobilize 5-HT Receptor Receptor->Immobilization This compound This compound Solutions Binding Inject this compound (Association/Dissociation) This compound->Binding Buffers Buffers & Reagents Activation Activate Sensor Chip (NHS/EDC) Buffers->Activation Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Deactivation->Binding Sensorgram Generate Sensorgrams Binding->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics

SPR Experimental Workflow for this compound Binding Analysis.

Comparison with Alternative Binding Affinity Assays

While SPR is a powerful technique, other methods can also be employed to validate the binding affinity of this compound. Each has its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized ligand.Label-free, real-time kinetic data (ka, kd), high sensitivity.Requires specialized equipment, protein immobilization can affect activity.
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand by the test compound.High sensitivity, well-established for GPCRs.Requires handling of radioactive materials, endpoint assay (no kinetic data).
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding of a fluorescently labeled ligand.Homogeneous assay (no separation needed), suitable for high-throughput screening.Requires a suitable fluorescent probe, can be prone to interference.[1][2]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.Label-free, provides a complete thermodynamic profile (ΔH, ΔS).Requires larger amounts of sample, lower throughput.[3]
Experimental Protocol: Radioligand Binding Assay

1. Materials and Reagents:

  • Radiolabeled ligand with known affinity for the 5-HT receptor (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]mesulergine for 5-HT2C)

  • Membrane preparations from cells expressing the target 5-HT receptor

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Assay Procedure:

  • Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

3. Data Analysis:

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin Receptor Signaling Pathway

The binding of an agonist like this compound to 5-HT1A or 5-HT2C receptors initiates a cascade of intracellular signaling events. Understanding these pathways provides context for the functional consequences of binding.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G protein-coupled receptor that primarily couples to the Gi/o protein.

This compound This compound Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ K+ Channel (GIRK) G_protein->GIRK βγ subunit cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Simplified 5-HT1A Receptor Signaling Pathway.

Activation of the 5-HT1A receptor by an agonist like this compound leads to the dissociation of the Gi/o protein. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing.

Conclusion

Validating the binding affinity of this compound to its target serotonin receptors is a critical step in its pharmacological characterization. Surface Plasmon Resonance offers a robust, label-free, and real-time method to obtain detailed kinetic and affinity data. While alternative methods like radioligand binding assays, fluorescence polarization, and isothermal titration calorimetry provide valuable complementary information, SPR stands out for its ability to elucidate the dynamics of the binding event. The choice of method will depend on the specific research question, available resources, and the desired throughput. A thorough understanding of the binding characteristics of this compound, in conjunction with knowledge of its downstream signaling pathways, will ultimately contribute to the development of more effective and targeted therapeutics.

References

Independent Validation of Flumexadol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of Flumexadol, a non-opioid analgesic, with other serotonergic agents. Due to the limited publicly available data on this compound, which was never marketed, this guide leverages data from preclinical studies of comparator compounds with similar mechanisms of action to provide an independent validation context.

Introduction to this compound

This compound (developmental code CERM-1841) is a non-narcotic analgesic agent. Its primary mechanism of action is reported to be agonism at serotonin (B10506) 5-HT1A and 5-HT2C receptors. The (+)-enantiomer of this compound exhibits a high affinity for the 5-HT2C receptor with a Ki of 25 nM and is 40-fold selective over the 5-HT2A receptor. A prodrug of this compound, Oxaflozane, was formerly marketed in France as an antidepressant and anxiolytic. The dual agonism at both 5-HT1A and 5-HT2C receptors suggests a potential for complex modulation of nociceptive pathways.

Mechanism of Action and Signaling Pathways

This compound's analgesic effect is believed to be mediated through the activation of 5-HT1A and 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) involved in the descending pain modulatory pathways.

  • 5-HT1A Receptor Activation: Activation of 5-HT1A receptors, particularly in the brainstem (e.g., raphe nuclei) and spinal cord, is generally associated with an inhibitory effect on neuronal activity. This can lead to a reduction in the transmission of pain signals.[1][2][3] Activation of these receptors can inhibit glutamate (B1630785) release from sensory neurons, further dampening pain transmission.[1]

  • 5-HT2C Receptor Activation: The role of 5-HT2C receptors in pain modulation is more complex. Activation of spinal 5-HT2C receptors has been shown to produce antiallodynic effects in models of neuropathic pain.[4] This suggests an inhibitory role in specific pain modalities.

The following diagram illustrates the proposed signaling pathway for this compound and the general mechanism of its comparator agonists.

Flumexadol_Mechanism_of_Action Proposed Signaling Pathway of this compound and Comparator Agonists cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) This compound This compound 5-HT1A_R_pre 5-HT1A Autoreceptor This compound->5-HT1A_R_pre Agonist 5-HT1A_R_post 5-HT1A Receptor This compound->5-HT1A_R_post Agonist 5-HT2C_R_post 5-HT2C Receptor This compound->5-HT2C_R_post Agonist 5-HT_Release_Inhibition Inhibition of 5-HT Release 5-HT1A_R_pre->5-HT_Release_Inhibition G_Protein_1A Gi/o Protein 5-HT1A_R_post->G_Protein_1A activates G_Protein_2C Gq/11 Protein 5-HT2C_R_post->G_Protein_2C activates AC_Inhibition Adenylyl Cyclase Inhibition G_Protein_1A->AC_Inhibition K_Channel K+ Channel Opening G_Protein_1A->K_Channel Ca_Channel_Inhibition Ca2+ Channel Inhibition G_Protein_1A->Ca_Channel_Inhibition PLC_Activation Phospholipase C Activation G_Protein_2C->PLC_Activation Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability AC_Inhibition->Hyperpolarization IP3_DAG IP3 & DAG Increase PLC_Activation->IP3_DAG K_Channel->Hyperpolarization Ca_Channel_Inhibition->Hyperpolarization IP3_DAG->Hyperpolarization Pain_Signal_Transmission Pain Signal Transmission Hyperpolarization->Pain_Signal_Transmission inhibits Analgesia Analgesia Pain_Signal_Transmission->Analgesia

Caption: Proposed mechanism of this compound via 5-HT1A and 5-HT2C receptor activation.

Comparative Analysis of Analgesic Efficacy

To validate the potential analgesic effects of this compound, we compare its profile with other selective 5-HT1A and 5-HT2C receptor agonists that have been evaluated in preclinical pain models.

Table 1: Receptor Binding Affinities
CompoundReceptor Target(s)Binding Affinity (Ki, nM)SelectivityReference
This compound 5-HT1A, 5-HT2CpKi = 7.1 (5-HT1A), pKi = 7.5 (5-HT2C)40-fold for 5-HT2C over 5-HT2A--INVALID-LINK--
F 13640 (Befiradol) 5-HT1A AgonistHigh AffinityHigh Selectivity for 5-HT1A[5]
Lorcaserin (B1675133) 5-HT2C Agonist-Selective for 5-HT2C[6]
WAY-161503 5-HT2C/2B Agonist3.3 (5-HT2C), 60 (5-HT2B), 18 (5-HT2A)~6-fold for 5-HT2C over 5-HT2A[7]
Table 2: Preclinical Analgesic Efficacy
CompoundAnimal ModelPain TypeRoute of AdministrationEffective Dose (ED50 or equivalent)OutcomeReference
F 13640 (Befiradol) Rat Formalin TestTonic NociceptiveIntraperitoneal (i.p.)0.01 - 2.5 mg/kgDose-dependent and complete inhibition of paw licking and elevation.[8]
Rat Spinal NeuronsNociceptiveIntraperitoneal (i.p.)0.31 mg/kgMarkedly inhibited nociceptive pinch-evoked responses and C-fiber-mediated late responses.[9][10]
Lorcaserin Mouse Tail-Flick TestAcute ThermalSubcutaneous (s.c.)-Inactive alone, but potentiated oxycodone-induced antinociception.[6]
WAY-161503 Rat Trigeminal Neuropathic PainNeuropathicIntrathecal (i.t.)51.22 µgDose-dependent antiallodynic effects.[4]
MK-212 Rat Trigeminal Neuropathic PainNeuropathicIntrathecal (i.t.)39.62 µgDose-dependent antiallodynic effects.[4]
RO 60-0175 Rat Trigeminal Neuropathic PainNeuropathicIntrathecal (i.t.)46.67 µgDose-dependent antiallodynic effects.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. As specific protocols for this compound are not publicly available, these protocols for comparator compounds serve as a reference for validating the analgesic effects of 5-HT1A and 5-HT2C agonists.

Rat Formalin Test (for F 13640)
  • Objective: To assess the efficacy of a compound against tonic nociceptive pain.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are habituated to the testing environment.

    • F 13640 (0.01–2.5 mg/kg) or vehicle is administered intraperitoneally 15 minutes prior to formalin injection.

    • A dilute solution of formaldehyde (B43269) (2.5%) is injected into the plantar surface of the rat's hind paw.

    • Pain-related behaviors (paw elevation and licking) are observed and recorded during two distinct phases: the early phase (0–5 minutes post-injection) and the late phase (22.5–27.5 minutes post-injection).

  • Endpoint: The duration of paw licking and the number of paw elevations are quantified and compared between drug-treated and vehicle-treated groups.[8]

Mouse Tail-Flick Test (for Lorcaserin)
  • Objective: To evaluate the analgesic effect of a compound on acute thermal pain.

  • Animals: Male ICR mice.

  • Procedure:

    • A focused beam of light is applied to the mouse's tail.

    • The latency to flick the tail away from the heat source is measured. A cut-off time is established to prevent tissue damage.

    • Baseline latencies are determined before drug administration.

    • Lorcaserin (0.25, 0.5, 1, 2, and 4 mg/kg, s.c.) or saline is administered 30 minutes prior to the administration of an opioid (e.g., oxycodone).

    • Tail-flick latencies are measured at various time points after opioid administration.

  • Endpoint: The percentage of maximal possible effect (%MPE) is calculated: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.[6]

Trigeminal Neuropathic Pain Model (for WAY-161503)
  • Objective: To assess the antiallodynic effect of a compound in a model of neuropathic pain.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Chronic constriction injury of the infraorbital nerve is performed to induce trigeminal neuropathic pain.

    • After a recovery period, mechanical allodynia is assessed using von Frey filaments applied to the skin innervated by the injured nerve.

    • WAY-161503 (10, 30, and 100 µg) is administered intrathecally.

    • Mechanical withdrawal thresholds are determined at various time points after drug administration.

  • Endpoint: The dose-dependent increase in the mechanical withdrawal threshold is measured to determine the antiallodynic effect.[4]

Experimental_Workflow_Analgesic_Testing General Experimental Workflow for Preclinical Analgesic Assays cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Pain_Induction Induce Pain State (e.g., Formalin, Nerve Injury, Thermal) Animal_Model->Pain_Induction Drug_Admin Administer Test Compound (e.g., this compound, Comparator) Pain_Induction->Drug_Admin Behavioral_Assessment Assess Pain-Related Behaviors (e.g., Paw Licking, Withdrawal Latency) Drug_Admin->Behavioral_Assessment Data_Quantification Quantify Behavioral Responses Behavioral_Assessment->Data_Quantification Statistical_Analysis Statistical Comparison (Drug vs. Vehicle) Data_Quantification->Statistical_Analysis Efficacy_Determination Determine Analgesic Efficacy (e.g., ED50) Statistical_Analysis->Efficacy_Determination

Caption: A generalized workflow for preclinical analgesic testing.

Conclusion

While direct and independent validation studies on this compound are scarce, the available data on its high affinity for 5-HT1A and 5-HT2C receptors, combined with the established analgesic effects of other agonists for these receptors, provides a strong theoretical basis for its mechanism of action. Preclinical studies on comparator compounds like F 13640 and WAY-161503 demonstrate that activation of 5-HT1A and 5-HT2C pathways can indeed produce significant analgesia in various pain models.

The data presented in this guide supports the hypothesis that this compound's analgesic properties are mediated through its interaction with the serotonergic system. Further research, should it become available, would be necessary to fully elucidate the specific in vivo efficacy, potency, and potential therapeutic applications of this compound. The provided experimental protocols offer a framework for any future validation studies.

References

A Comparative Guide to the In-Vivo Metabolite Profiles of Flumexadol and Oxaflozane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo metabolism of Flumexadol and its prodrug, oxaflozane (B1204061). Due to the limited availability of public, quantitative data for both compounds, this guide focuses on the qualitative metabolic pathways and identified metabolites, supplemented by a comprehensive overview of the experimental protocols typically employed in such studies.

Executive Summary

This compound, an active analgesic agent, and oxaflozane, its N-isopropyl prodrug, undergo significant biotransformation in vivo. Oxaflozane is designed to be metabolized to this compound, which is the primary active moiety. The metabolism of this compound proceeds through conjugation, primarily with glucuronic acid, and oxidation leading to the formation of acidic and basic metabolites. The trifluoromethylphenyl moiety is a key structural feature influencing the metabolic pathways.

While specific quantitative comparisons are hampered by the scarcity of published data, this guide synthesizes the available information to provide a foundational understanding of the metabolic fate of these two compounds.

Data Presentation: Metabolite Profiles

The following tables summarize the identified in-vivo metabolites of this compound and oxaflozane based on available literature. It is important to note that quantitative distribution data is not consistently available.

Table 1: In-Vivo Metabolite Profile of this compound (CERM 1841)

Metabolite ClassMetabolite Name/StructureSpecies Detected InNotes
Parent Drug This compoundRat, DogUnchanged drug found in urine.
Phase II (Conjugation) This compound-glucuronideRat, DogA major route of elimination.
Phase I (Oxidation) 3-Trifluoromethylbenzoic acidRat, DogMajor acidic metabolite.
3-Trifluoromethylhippuric acidRatGlycine conjugate of 3-trifluoromethylbenzoic acid.
3-Trifluoromethylmandelic acidDog
1-amino-2-hydroxy-2-(3-trifluoromethylphenyl)ethaneRat, DogBasic metabolite.

Table 2: In-Vivo Metabolite Profile of Oxaflozane (CERM 1766)

Metabolite ClassMetabolite Name/StructureSpecies Detected InNotes
Parent Drug OxaflozaneMan, Dog, Rat
Active Metabolite This compound (N-dealkylated oxaflozane)Man, Dog, RatPrimary active compound formed in vivo.
Further Metabolites Metabolites of this compound (as listed in Table 1)Man, Dog, RatOxaflozane is metabolized to this compound, which then undergoes further biotransformation.

Experimental Protocols

Detailed experimental protocols for the in-vivo metabolism studies of this compound and oxaflozane are not extensively reported in publicly available literature. However, a general methodology for conducting such studies is outlined below, based on standard practices in drug metabolism research.

1. Animal Models and Dosing:

  • Species: Studies on drug metabolism often utilize multiple species to assess inter-species differences. Common models include Sprague-Dawley rats and Beagle dogs. Human studies are the ultimate goal for clinical relevance.

  • Dosing: The test compound (this compound or oxaflozane) is typically administered orally (gavage for animals) or intravenously to assess both first-pass and systemic metabolism. The dose is usually a single therapeutic dose, and the compound is often radiolabeled (e.g., with ¹⁴C) to facilitate tracking of all drug-related material.

2. Sample Collection:

  • Urine and Feces: Samples are collected at predetermined intervals over a period of 24 to 72 hours to capture the majority of the excreted drug and its metabolites. Metabolism cages are used for the separate collection of urine and feces from animals.

  • Blood/Plasma: Blood samples are drawn at various time points to determine the pharmacokinetic profile of the parent drug and its major metabolites. Plasma is separated by centrifugation.

3. Sample Preparation:

  • Urine: Urine samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites and facilitate the identification of the aglycones.

  • Plasma: Plasma samples often undergo protein precipitation (e.g., with acetonitrile (B52724) or methanol) to remove proteins that can interfere with analysis.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used to concentrate the analytes and remove interfering endogenous compounds.

4. Analytical Methods:

  • Chromatography: High-performance liquid chromatography (HPLC) is the primary technique for separating the parent drug from its metabolites in biological matrices.

  • Detection and Identification:

    • Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the elucidation of elemental compositions.

    • Radiometric Detection: For studies involving radiolabeled compounds, a radioactivity detector is used in conjunction with HPLC to track all drug-related components.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the structure of isolated and purified metabolites.

Mandatory Visualization

The following diagrams illustrate the known and presumed metabolic pathways of this compound and oxaflozane.

Flumexadol_Metabolism cluster_phase_ii Phase II Metabolism cluster_phase_i Phase I Metabolism This compound This compound Glucuronide This compound-glucuronide This compound->Glucuronide Glucuronidation Acid_Metabolites Acidic Metabolites This compound->Acid_Metabolites Oxidation Basic_Metabolites Basic Metabolites This compound->Basic_Metabolites Oxidation TFM_Benzoic_Acid 3-Trifluoromethylbenzoic acid Acid_Metabolites->TFM_Benzoic_Acid TFM_Mandelic_Acid 3-Trifluoromethylmandelic acid (Dog) Acid_Metabolites->TFM_Mandelic_Acid Amino_Alcohol 1-amino-2-hydroxy-2- (3-trifluoromethylphenyl)ethane Basic_Metabolites->Amino_Alcohol TFM_Hippuric_Acid 3-Trifluoromethylhippuric acid (Rat) TFM_Benzoic_Acid->TFM_Hippuric_Acid Glycine conjugation Oxaflozane_Metabolism Oxaflozane Oxaflozane (Prodrug) This compound This compound (Active Metabolite) Oxaflozane->this compound N-dealkylation (in vivo activation) Metabolites Further Metabolites of this compound (see this compound Pathway) This compound->Metabolites

Benchmarking Flumexadol's Safety Profile: A Comparative Analysis with Other Serotonergic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumexadol, a non-opioid analgesic that never reached the market, presents a unique serotonergic activity profile as a 5-HT1A and 5-HT2C receptor agonist.[1] While direct clinical safety data for this compound is unavailable due to its discontinued (B1498344) development, this guide provides a comparative safety benchmark against established serotonergic drugs. By examining its receptor binding profile, we can infer a potential safety and tolerability profile and contrast it with that of widely used agents like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This analysis is intended to offer a predictive framework for researchers exploring novel serotonergic agents.

Mechanism of Action and Receptor Profile Comparison

This compound's primary mechanism of action involves agonism at the serotonin 5-HT1A and 5-HT2C receptors.[1] The (+)-enantiomer demonstrates a high affinity for the 5-HT2C receptor (Ki = 25 nM) with a 40-fold selectivity over the 5-HT2A receptor.[1][2] This targeted receptor activity distinguishes it from many other serotonergic drugs which often have broader receptor interactions.

Drug ClassPrimary Mechanism of ActionKey Receptors Involved
This compound 5-HT1A and 5-HT2C receptor agonist[1]5-HT1A, 5-HT2C
SSRIs Inhibit serotonin reuptakeSERT
SNRIs Inhibit serotonin and norepinephrine (B1679862) reuptakeSERT, NET
TCAs Inhibit serotonin and norepinephrine reuptake, block other receptorsSERT, NET, H1, α1, M1
Psychedelics 5-HT2A receptor agonists5-HT2A

Potential Safety Profile of this compound (Inferred)

Based on its agonism at 5-HT1A and 5-HT2C receptors, the following potential adverse effects could be anticipated with this compound. It is crucial to note that these are theoretical and have not been confirmed in clinical trials.

  • 5-HT1A Agonism-Related Effects:

    • Gastrointestinal: Nausea, dizziness (common with 5-HT1A agonists).

    • Neurological: Potential for headache.

    • Psychiatric: Anxiolytic effects are possible, but also potential for dizziness or lightheadedness.

  • 5-HT2C Agonism-Related Effects:

    • Metabolic: Anorectic effects (loss of appetite) have been suggested.

    • Neurological: Potential for headache, insomnia, or anxiety.

    • Sexual Dysfunction: A common side effect associated with 5-HT2C agonism.

Comparative Safety Profiles of Marketed Serotonergic Drugs

The safety profiles of commonly prescribed serotonergic drugs are well-documented through extensive clinical use and trials.

Adverse EventSSRIsSNRIsTCAsPsychedelics
Gastrointestinal Nausea, diarrhea, vomitingNausea, constipation, dry mouthDry mouth, constipationNausea
Neurological Headache, insomnia, somnolence, dizziness, sweatingHeadache, dizziness, insomnia, somnolence, sweatingDizziness, sedation, blurred vision, confusionHeadache, psychological discomfort
Cardiovascular Minimal effects, potential for QT prolongation with citalopramIncreased blood pressure and heart rateOrthostatic hypotension, tachycardia, arrhythmiasDose-dependent elevations in blood pressure and heart rate
Sexual Dysfunction High incidence of decreased libido, anorgasmia, erectile dysfunctionSimilar to SSRIsLess frequent than SSRIs but still significantNot a primary reported side effect in therapeutic settings
Weight Changes Variable, can cause weight gain or lossWeight loss initially, potential for gain with long-term useSignificant weight gain commonNot associated with long-term weight changes
Serotonin Syndrome Risk, especially when combined with other serotonergic agentsHigher risk than SSRIsHigh risk, especially in overdosePotential risk, especially with co-administration of other serotonergic drugs
Withdrawal Syndrome Common, includes dizziness, nausea, anxietyCommon and can be severeSevere withdrawal symptomsNot typically associated with classic withdrawal
Other Bleeding riskAnticholinergic effects (dry mouth, blurred vision, urinary retention), high toxicity in overdoseAnxiety, potential for serious adverse events like worsening of depression or suicidal ideation

Experimental Protocols (Hypothetical for this compound)

As no clinical trial data for this compound is publicly available, this section outlines a standard preclinical safety assessment workflow that would be necessary to evaluate its safety profile.

Preclinical Safety and Toxicology Workflow

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (Rodent) cluster_non_rodent In Vivo Studies (Non-Rodent) Receptor Binding Receptor Binding Acute Toxicity Acute Toxicity Receptor Binding->Acute Toxicity Initial Safety hERG Channel Assay hERG Channel Assay Cardiovascular Safety (Dog/Primate) Cardiovascular Safety (Dog/Primate) hERG Channel Assay->Cardiovascular Safety (Dog/Primate) Cardiac Risk CYP450 Inhibition CYP450 Inhibition Repeat-Dose Toxicity Repeat-Dose Toxicity CYP450 Inhibition->Repeat-Dose Toxicity Drug Interaction Potential Acute Toxicity->Repeat-Dose Toxicity Dose Ranging Repeat-Dose Toxicity->Cardiovascular Safety (Dog/Primate) Chronic Effects Safety Pharmacology Safety Pharmacology CNS Safety (Primate) CNS Safety (Primate) Safety Pharmacology->CNS Safety (Primate) Systemic Effects

Hypothetical Preclinical Safety Assessment Workflow for this compound.

Signaling Pathway

The diagram below illustrates the simplified serotonergic signaling pathway and the points of intervention for this compound and SSRIs.

Serotonergic Synapse and Drug Action

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) SERT SERT Serotonin (5-HT)->SERT Reuptake 5-HT1A_Receptor 5-HT1A Serotonin (5-HT)->5-HT1A_Receptor Binds 5-HT2C_Receptor 5-HT2C Serotonin (5-HT)->5-HT2C_Receptor Binds Signal_Transduction Signal Transduction 5-HT1A_Receptor->Signal_Transduction 5-HT2C_Receptor->Signal_Transduction This compound This compound This compound->5-HT1A_Receptor Agonist This compound->5-HT2C_Receptor Agonist SSRI SSRI SSRI->SERT Blocks

Simplified Serotonergic Synapse and Drug Intervention Points.

Conclusion

While this compound's development was not pursued, its unique receptor profile offers valuable insights for the development of novel serotonergic therapeutics. The inferred safety profile, characterized by potential for gastrointestinal and neurological side effects common to serotonergic agents, suggests a profile that might be comparable to or potentially more tolerable than broader-acting agents like TCAs, due to its receptor selectivity. However, without empirical data, these comparisons remain speculative. The provided frameworks for preclinical evaluation and pathway analysis can serve as a guide for future research in this area. Researchers should proceed with caution and conduct comprehensive safety assessments for any new chemical entities targeting the serotonergic system.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Flumexadol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like Flumexadol is a critical final step, ensuring the safety of personnel and the protection of the environment. While specific disposal protocols can vary based on institutional and local regulations, a framework for safe handling can be established based on the compound's known properties and general pharmaceutical waste guidelines.

A review of available Safety Data Sheets (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture.[1][2] This classification is a key determinant in establishing the appropriate disposal pathway. Non-hazardous pharmaceutical waste, when not returned to a manufacturer or disposed of through a registered reverse distributor, is typically subject to less stringent disposal requirements than hazardous waste.

However, it is crucial to recognize the potential environmental impact of pharmaceuticals. Improper disposal, such as flushing down the drain, can lead to the contamination of water supplies and harm to aquatic ecosystems.[3][4][5] Therefore, even for non-hazardous substances, a cautious and responsible approach to disposal is paramount.

Recommended Disposal Procedure for this compound

In the absence of specific institutional guidelines for this compound, the following procedure, adapted from the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) recommendations for non-hazardous pharmaceutical waste, should be followed.

Quantitative Data Summary for Disposal Considerations

ParameterValue/InformationSource
Hazard Classification Not a hazardous substance or mixtureSafety Data Sheet (MedchemExpress, LKT Laboratories)
Recommended Disposal Route Household trash (if take-back program is unavailable)FDA, EPA
Environmental Concern Potential for water contamination if flushedEPA, various studies

Experimental Protocol: In-Lab Disposal of Non-Hazardous Pharmaceutical Waste (this compound)

This protocol outlines the steps for preparing this compound for disposal in a laboratory setting when a pharmaceutical take-back program is not utilized.

Materials:

  • Unused or expired this compound

  • Inert, undesirable material (e.g., used coffee grounds, cat litter, dirt)

  • Sealable plastic bag or an empty, sealable container

  • Permanent marker

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Don appropriate PPE.

  • Retrieve the this compound to be disposed of.

  • Do not crush tablets or capsules.

  • Mix the this compound with an equal or greater amount of an inert, undesirable material. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Place the mixture in a sealable plastic bag or an empty container that can be tightly sealed to prevent leakage.

  • Seal the bag or container securely.

  • Remove or obscure all personal or identifying information from the original this compound container to protect privacy.

  • Dispose of the sealed bag/container and the empty original container in the regular laboratory trash destined for a landfill.

  • Clean and decontaminate the work area where the disposal procedure was carried out.

  • Wash hands thoroughly after completing the procedure.

Diagram: Logical Workflow for this compound Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

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Reactant of Route 1
Flumexadol
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